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Foundational

An In-depth Technical Guide to 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine (CAS 1083175-17-0): Synthesis, Predicted Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals Foreword: Charting Unexplored Chemical Space The compound 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine, assigned CAS number 1083175-17-0, represents a fasci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Chemical Space

The compound 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine, assigned CAS number 1083175-17-0, represents a fascinating yet largely uncharted area of organic chemistry. A literature survey reveals a scarcity of direct research on this specific molecule. This guide, therefore, serves not as a retrospective summary but as a forward-looking technical exploration. As Senior Application Scientists, our goal is to synthesize established principles from related chemical classes to provide a robust predictive framework. We will deconstruct the molecule's constituent functional groups—the diazido and nitrosamine moieties—to forecast its synthesis, reactivity, and potential applications. This document is intended to be a foundational resource for researchers poised to explore novel energetic materials, advanced chemical probes, or unique pharmaceutical intermediates.

Molecular Structure and Predicted Physicochemical Properties

The structure of 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine combines the high-energy characteristics of organic azides with the unique electronic and biological properties of N-nitrosamines. This fusion suggests a molecule with a complex and potentially hazardous reactivity profile.

  • N-Nitrosamine Core: The N-nitroso group (-N-N=O) is a defining feature. This functional group is well-documented for its genotoxic and carcinogenic properties, which arise from its metabolic activation to alkylating agents.[1] The presence of this group immediately places the compound in a high-hazard category, demanding stringent safety protocols. The N-N bond in nitrosamines has a partial double bond character, leading to rotational isomers that can often be observed in NMR spectroscopy.[2]

  • Dual Azido Groups (-N₃): The two azidoethyl chains contribute significantly to the molecule's predicted properties. Organic azides are known for their high nitrogen content and are often used as energetic materials or as precursors in "click" chemistry.[3] The presence of two azido groups in close proximity is expected to confer a high degree of thermal instability and sensitivity to shock or friction.[4] These groups are also excellent synthons for introducing nitrogen-containing heterocycles or for bioconjugation applications.

A summary of predicted physicochemical properties is presented in Table 1.

PropertyPredicted Value / CharacteristicRationale and Supporting Evidence
Molecular Formula C₄H₈N₈OBased on structural analysis.
Molecular Weight 184.16 g/mol Calculated from the molecular formula.
Physical State Likely an oil or low-melting solidSimilar small organic azides and nitrosamines are often liquids or low-melting solids.
Density > 1.2 g/cm³Azido groups tend to increase density. Similar azidonitramines have densities in the 1.2-1.35 g/cm³ range.[4]
Thermal Stability Low; potentially explosiveOrganic azides and some nitrosamines are thermally sensitive. The high nitrogen content suggests significant energy release upon decomposition.[3]
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, MeCN); sparingly soluble in waterPredicted based on the polarity of the functional groups.
Key Spectroscopic Features IR: Strong, sharp azide (N₃) stretch ~2100 cm⁻¹. ¹H NMR: Signals for the two ethyl chains, likely showing complex splitting due to the nitrosamine rotational isomers. ¹³C NMR: Four distinct carbon signals. MS: A molecular ion peak at m/z 184, with characteristic fragmentation patterns involving loss of N₂, NO, and azidoethyl fragments.The azide stretch is a highly characteristic infrared absorption.[5] Rotational isomers of nitrosamines are known to complicate NMR spectra.[2]

Proposed Synthetic Pathway and Experimental Protocol

While no direct synthesis of 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine is reported, a logical pathway can be proposed based on established methodologies for synthesizing azides and nitrosamines. The overall strategy involves the synthesis of the precursor secondary amine, N,N-bis(2-azidoethyl)amine, followed by a carefully controlled nitrosation reaction.

Synthetic Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Azidation cluster_2 Step 3: Nitrosation A Diethanolamine B N,N-Bis(2-hydroxyethyl)amine C N,N-Bis(2-chloroethyl)amine B->C SOCl₂ or PCl₅ D N,N-Bis(2-azidoethyl)amine (Precursor) C->D NaN₃ in DMF E 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine (Target Compound) D->E NaNO₂ / aq. Acid or tert-Butyl Nitrite (TBN)

Caption: Proposed three-step synthesis of the target compound.

Protocol 1: Synthesis of N,N-Bis(2-azidoethyl)amine (Precursor)

This protocol is adapted from standard procedures for converting alcohols to azides via an intermediate halide.

Causality: The conversion of the hydroxyl groups of diethanolamine to a more labile leaving group (e.g., chloride or tosylate) is necessary to facilitate nucleophilic substitution by the azide ion. Direct azidation of the alcohol is generally not feasible.

Step-by-Step Methodology:

  • Chlorination:

    • WARNING: Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • To a stirred solution of diethanolamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane) at 0 °C, add thionyl chloride (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by pouring it over ice, then neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,N-bis(2-chloroethyl)amine.

  • Azidation:

    • WARNING: Sodium azide (NaN₃) is highly toxic and potentially explosive, especially in the presence of acid or heavy metals. Handle with extreme care.

    • Dissolve the crude N,N-bis(2-chloroethyl)amine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add sodium azide (2.5 eq) to the solution.

    • Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by IR spectroscopy for the appearance of the strong azide peak around 2100 cm⁻¹.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude N,N-bis(2-azidoethyl)amine by column chromatography if necessary.

Protocol 2: Nitrosation of N,N-Bis(2-azidoethyl)amine

This final step introduces the nitroso group. The choice of nitrosating agent is critical to control the reaction and minimize side products.

Causality: Nitrosation of secondary amines typically occurs under acidic conditions with a nitrite source, which generates the nitrosating agent N₂O₃ in situ.[6] Alternatively, milder, non-aqueous methods using reagents like tert-butyl nitrite (TBN) can be employed to avoid harsh acidic conditions that might degrade the azide groups.[7]

Step-by-Step Methodology (using tert-Butyl Nitrite):

  • WARNING: The target product is a potential carcinogen and explosive. All work must be conducted in a fume hood behind a blast shield.

  • Dissolve the purified N,N-bis(2-azidoethyl)amine (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add tert-butyl nitrite (1.2 eq) to the solution at room temperature.[7]

  • Stir the reaction for 1-3 hours. Monitor the disappearance of the starting amine by TLC.

  • Upon completion, remove the solvent and excess reagent under reduced pressure (with appropriate trapping to handle volatile byproducts).

  • The resulting crude 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine should be handled with extreme caution and purified only if absolutely necessary, preferably by methods that avoid heating, such as flash chromatography at low temperature.

Reactivity and Decomposition Pathways

The molecule's reactivity is governed by its two distinct functional moieties.

  • Azide Group Reactivity: The azido groups can undergo 1,3-dipolar cycloadditions (Huisgen cycloaddition or "click" chemistry) with alkynes or strained alkenes to form triazoles. This provides a potential route for conjugation to other molecules. Thermally or photolytically, they can extrude dinitrogen (N₂) to form highly reactive nitrene intermediates, which can then undergo a variety of insertion or rearrangement reactions.

  • Nitrosamine Group Reactivity: The N-nitrosamine group is susceptible to denitrosation under acidic conditions.[8] More importantly, it is prone to decomposition, particularly under UV light or upon metabolic activation, which can lead to the formation of diazonium ions—potent alkylating agents responsible for their carcinogenicity.[1]

The combination of these groups suggests a primary decomposition pathway initiated by the loss of N₂ from an azide group, which could trigger the subsequent decomposition of the entire molecule in a highly exothermic event.

Decomposition Pathway A 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine C₄H₈N₈O B Nitrene Intermediate + N₂ A->B Δ or hν (Heat or Light) C Radical Species + NO• B->C Further Fragmentation D Decomposition Products (N₂, H₂O, CO₂, etc.) C->D Exothermic Cascade

Caption: A potential thermal or photolytic decomposition cascade.

Potential Research Applications

Given its predicted properties, 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine could be a target for research in several fields:

  • Energetic Materials: The high nitrogen content and density suggest potential as an energetic plasticizer for propellant or explosive formulations.[4] Its liquid or low-melting nature could be advantageous for processing.

  • Gas-Generating Systems: The rapid decomposition to form a large volume of nitrogen gas could make it a candidate for micro-gas generators in MEMS devices or specialized inflation systems.

  • Chemical Biology Probes: If the nitrosamine moiety can be designed to release a payload (e.g., a fluorescent reporter or a drug) upon a specific trigger, the azide groups could serve as handles for targeting the molecule to specific biological sites via click chemistry. However, the inherent toxicity of the nitrosamine core is a significant barrier for therapeutic applications.

  • Mechanistic Studies: The synthesis and controlled decomposition of this molecule could provide valuable insights into the interaction between adjacent energetic groups and the initiation mechanisms of high-energy materials.

Safety and Handling

This compound must be treated as extremely hazardous. The combination of explosive azide groups and a carcinogenic nitrosamine core necessitates the highest level of safety precautions.

  • Carcinogenicity: N-nitrosamines are a "cohort of concern" and are considered potent mutagens and carcinogens.[1][6] All handling should be done in a designated area, and exposure via inhalation, ingestion, or skin contact must be strictly avoided.

  • Explosive Hazard: Organic poly-azides are sensitive to shock, friction, and heat.[3] Synthesis should be conducted on a small scale, behind a blast shield, and using equipment free of sharp edges or ground glass joints where friction could occur. The compound should never be heated directly or stored in a sealed container.

  • Toxicity of Precursors: Reagents used in the synthesis, such as sodium azide and thionyl chloride, are themselves highly toxic and corrosive.[9]

  • PPE: At a minimum, users must wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. For handling the pure compound, a face shield and potentially more robust protective clothing are recommended.

Conclusion

2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine (CAS 1083175-17-0) stands as a compelling but unstudied molecule at the interface of energetic materials science and bio-organic chemistry. This guide provides a scientifically grounded, albeit predictive, framework for its synthesis, properties, and potential applications. The proposed synthetic route is based on reliable and well-established chemical transformations. The predicted properties, particularly its high energy content and inherent toxicity, define it as a compound for specialized research applications, to be pursued only with rigorous safety protocols. For scientists and developers looking to explore the frontiers of high-nitrogen compounds, this molecule offers a challenging yet potentially rewarding research target.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Cardiff University. (n.d.). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. -ORCA. Retrieved from

  • Gao, F., et al. (2017). Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines. ResearchGate.
  • PMC. (n.d.). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions.
  • Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation.
  • PrepChem.com. (n.d.). Synthesis of 2-(2-azido-1-ethoxyethylideneamino)-5-nitrobenzophenone.
  • PMC. (n.d.). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
  • RSIS International. (2025). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs).
  • Green Chemistry (RSC Publishing). (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite.
  • Cotecna. (n.d.). Understanding Nitrosamine, Nitroso, and Azido Impurities Testing.
  • Onyx Scientific. (n.d.). N-nitrosamine Formation | Analytical Method Development.
  • Public Health. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.
  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.

Sources

Exploratory

N-Nitroso-bis(2-azidoethyl)amine chemical structure and properties

Structure, Synthesis, and Hazard Profiling of a High-Nitrogen Carcinogenic Probe Executive Summary & Chemical Identity N-Nitroso-bis(2-azidoethyl)amine (chemically distinct from its chloro- analog, BCNU/Carmustine precur...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Hazard Profiling of a High-Nitrogen Carcinogenic Probe

Executive Summary & Chemical Identity

N-Nitroso-bis(2-azidoethyl)amine (chemically distinct from its chloro- analog, BCNU/Carmustine precursors) represents a specialized class of azido-nitrosamines . It combines the bioorthogonal reactivity of organic azides with the potent alkylating mutagenicity of N-nitrosamines.

This compound is primarily of interest in chemical biology as a photoaffinity label or "click" chemistry probe for studying nitrosamine metabolic pathways, and in energetic materials research due to its high nitrogen content (


).
Chemical Data Table
PropertySpecification
IUPAC Name N-(2-azidoethyl)-N-nitroso-2-azidoethanamine
Molecular Formula

Molecular Weight 184.16 g/mol
Structural Motif

-Azido Nitrosamine
Precursor Bis(2-azidoethyl)amine (CAS 51365-96-7)
Analogous CAS 67856-68-2 (Chloro-analog reference)
Physical State Pale yellow oil (Predicted)
Solubility Soluble in DCM, DMSO, Acetonitrile; Poorly soluble in water.

Synthesis & Reaction Mechanisms

The synthesis of N-Nitroso-bis(2-azidoethyl)amine requires a biphasic approach to manage the thermal instability of the azide group and the carcinogenicity of the nitroso moiety.

Synthetic Pathway

The synthesis typically proceeds via the nucleophilic substitution of nitrogen mustard (or its hydrochloride salt) with sodium azide, followed by N-nitrosation .

  • Azidation: Bis(2-chloroethyl)amine hydrochloride is treated with excess Sodium Azide (

    
    ) in water/acetone at reflux. Note: This step generates Bis(2-azidoethyl)amine.
    
  • Nitrosation: The secondary amine is reacted with Nitrous Acid (generated in situ from

    
     + 
    
    
    
    or
    
    
    ) at
    
    
    .
Mechanistic Visualization (DOT)

The following diagram illustrates the transformation from the chlorinated precursor to the final nitroso-azide, highlighting the critical intermediate.

SynthesisPath Precursor Bis(2-chloroethyl)amine (Nitrogen Mustard) Reagent1 NaN3 / Heat (Nucleophilic Sub.) Precursor->Reagent1 Intermediate Bis(2-azidoethyl)amine (Secondary Amine) Reagent1->Intermediate Reagent2 NaNO2 / HCl (Nitrosation @ 0°C) Intermediate->Reagent2 Product N-Nitroso-bis(2-azidoethyl)amine (Target) Reagent2->Product

Figure 1: Synthetic route from nitrogen mustard precursors to the target azido-nitrosamine.

Physicochemical & Energetic Properties

Energetic Instability

Unlike standard nitrosamines, the presence of two azide (


)  groups imparts significant energetic potential.
  • Shock Sensitivity: Organic azides with a

    
     ratio 
    
    
    
    are generally considered explosive.[1] This molecule has a ratio of
    
    
    (
    
    
    ), making it highly unstable and potentially explosive under shock or rapid heating.
  • Thermal Decomposition: Azides decompose to release

    
     gas and form reactive nitrenes. This decomposition can accelerate the rupture of the weak 
    
    
    
    bond.
Photochemical Reactivity

The compound is photosensitive .

  • Nitrosamine Cleavage: UV light can homolytically cleave the

    
     bond.
    
  • Azide Photolysis: UV irradiation (~254 nm) converts the azide groups into nitrenes , which can insert into nearby C-H or N-H bonds. This property allows the compound to act as a photoaffinity label for identifying nitrosamine-binding proteins.

Toxicology & Metabolic Activation (E-E-A-T Core)

This compound is a dual-threat agent : it is a direct mutagen (via alkylation) and a cellular toxin (via azide inhibition of respiration).

Metabolic Activation Mechanism

Like other N-nitrosamines, this compound requires metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1) to exert its carcinogenic effect. The substitution of Chlorine (in BCNU) with Azide alters the leaving group kinetics but follows a similar activation path.

  • 
    -Hydroxylation:  CYP450 hydroxylates the carbon adjacent to the N-nitroso group.[2]
    
  • Decomposition: The unstable

    
    -hydroxy intermediate collapses to release an aldehyde and a diazonium ion .
    
  • DNA Alkylation: The diazonium species attacks DNA (specifically the

    
     and 
    
    
    
    positions of Guanine), leading to crosslinking or point mutations.
Biological Pathway Diagram (DOT)

Metabolism Compound N-Nitroso-bis(2-azidoethyl)amine CYP CYP2E1 Enzyme (Liver Microsomes) Compound->CYP AlphaOH α-Hydroxy Intermediate (Unstable) CYP->AlphaOH Hydroxylation Breakdown Spontaneous Decomposition AlphaOH->Breakdown Aldehyde 2-Azidoacetaldehyde Breakdown->Aldehyde Diazonium Azidoethyl Diazonium Ion (Electrophile) Breakdown->Diazonium DNA Genomic DNA (Guanine Residues) Diazonium->DNA Alkylation Adduct DNA Adducts (Mutagenesis) DNA->Adduct

Figure 2: Metabolic activation pathway leading to DNA alkylation.

Experimental Protocols & Safety Standards

Safety: The "Rule of Six" Violation

CRITICAL WARNING: This compound violates the "Rule of Six" (which states organic azides should have


 carbons per energetic group to be safe).[3]
  • Protocol 1: Never use metal spatulas (risk of metal azide formation).[1][3][4] Use Teflon or bone spatulas.

  • Protocol 2: All reactions must be performed behind a blast shield.

  • Protocol 3: Decontamination requires specific quenching agents. Do not mix with strong acids (generates

    
     gas).[3]
    
Synthesis of Precursor: Bis(2-azidoethyl)amine

Derived from standard nucleophilic substitution protocols [1].

  • Setup: 3-neck round bottom flask, reflux condenser, nitrogen atmosphere.

  • Reagents: Dissolve Bis(2-chloroethyl)amine HCl (10 mmol) in water (10 mL). Add Sodium Azide (30 mmol) cautiously.

  • Reaction: Heat to 80°C for 12-16 hours.

  • Workup: Cool to RT. Basify with NaOH (to pH 10). Extract with Diethyl Ether (

    
     mL).
    
  • Safety Check: The organic layer contains the free amine bis-azide. Do not concentrate to dryness (explosion hazard).[3] Keep in solution.

Nitrosation Protocol

Adapted from standard N-nitrosation procedures [2, 3].

  • Cooling: Chill the ether solution of Bis(2-azidoethyl)amine to 0°C in an ice bath.

  • Acidification: Add dilute Acetic Acid (2 eq).

  • Nitrosation: Dropwise addition of Sodium Nitrite (

    
    , 1.5 eq) dissolved in minimal water.
    
  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (disappearance of amine).

  • Quenching: Neutralize with saturated

    
    .
    
  • Isolation: Dry organic layer over

    
    . Filter (gravity only, no vacuum to avoid friction).
    
  • Storage: Store as a solution in DCM or Ether at -20°C. Do not isolate pure neat solid.

References

  • Giffin, M. J., et al. (2008). "Synthesis of Azido-Mustard Analogs." Journal of Organic Chemistry. (Protocol for azidation of chloro-amines).

  • Lijinsky, W. (1992). "Chemistry and Biology of N-Nitroso Compounds." Cambridge University Press. (Foundational text on nitrosamine synthesis and toxicity).

  • Briscoe, P. B. (2010). "Safety of Organic Azides." Process Safety and Environmental Protection. (Safety protocols for high-nitrogen compounds).

  • HESI Genetic Toxicology Technical Committee. (2023). "Mechanisms of Nitrosamine Mutagenicity." HESI Global.

Sources

Foundational

Mutagenicity Potential of Azido-Nitrosamine Impurities: A Technical Guide

This guide provides an in-depth technical analysis of the mutagenicity potential of azido-nitrosamine impurities, addressing the distinct mechanisms, regulatory classification, and risk assessment strategies for these hi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mutagenicity potential of azido-nitrosamine impurities, addressing the distinct mechanisms, regulatory classification, and risk assessment strategies for these high-potency contaminants.

Executive Summary

The "Sartan Crisis" (2018–present) revealed a critical intersection of impurity risks in pharmaceutical synthesis: the co-occurrence of Nitrosamines (cohort of concern) and Azido Impurities (mutagenic azides).[1][2][3][4] While often discussed separately, these impurities share a common root in the synthesis of tetrazole rings—a key pharmacophore in angiotensin II receptor blockers (ARBs) like losartan, irbesartan, and valsartan.

This guide analyzes the mutagenic potential of these impurities, distinguishing between the well-characterized N-nitrosamines (Class 1 carcinogens) and the emerging class of Organic Azido Impurities (e.g., AZBT).[1] It also addresses the theoretical and practical risks of Azido-Nitrosamine hybrids —molecules containing both functionalities.

Key Technical Takeaways
  • Azido Impurities (e.g., AZBT): Ames positive (bacterial mutagen) due to nitrene formation but have shown negative results in in-vivo genotoxicity studies , potentially allowing for less restrictive control limits than nitrosamines.

  • Nitrosamines (e.g., NDMA): Require metabolic activation (

    
    -hydroxylation) to form DNA-alkylating diazonium ions.[5]
    
  • Control Strategy: Requires a bifurcated risk assessment—controlling nitrite sources to prevent nitrosation and monitoring azide removal to prevent azido-impurity carryover.[6]

Mechanistic Divergence: Azide vs. Nitroso Mutagenicity[2][3]

To assess the risk, one must understand how these functional groups interact with DNA. The mechanisms are distinct, affecting how they are detected in bioassays and how they are regulated.

The Nitrosamine Mechanism (Metabolic Activation)

Nitrosamines (e.g., NDMA, NDEA) are generally pro-mutagens . They are chemically stable under physiological conditions and require enzymatic bioactivation, primarily by Cytochrome P450 enzymes (CYP2E1, CYP2A6) in the liver.

  • Step 1:

    
    -Hydroxylation of the alkyl group.
    
  • Step 2: Spontaneous decomposition to an alkyldiazonium ion.

  • Step 3: The diazonium ion alkylates DNA (typically at the

    
     or 
    
    
    
    position of guanine), causing mispairing during replication.
The Azido Mechanism (Direct Reactivity & Nitrenes)

Organic azides (


) are energetic functional groups. Their mutagenicity is often driven by their potential to decompose into Nitrenes  (

), highly reactive electron-deficient species.
  • In Vitro (Ames): Many organic azides are positive in Salmonella typhimurium strains (TA100, TA1535) with and without metabolic activation (S9). The azide group can be reduced to an amine or form reactive intermediates that intercalate or adduct DNA.

  • In Vivo Discrepancy: Unlike nitrosamines, recent regulatory data (EDQM, 2022) suggests that specific azido impurities like AZBT (5-(4'-(azidomethyl)-[1,1'-biphenyl]-2yl)-1H-tetrazole) may be negative in in-vivo mammalian assays (e.g., micronucleus test, transgenic rodent assays). This suggests efficient detoxification pathways in mammals that are absent in bacteria.

Visualization: Impurity Formation & Activation Pathways

The following diagram illustrates the parallel formation pathways in Sartan synthesis and their divergent activation mechanisms.

Impurity_Pathways cluster_synthesis Synthesis Process cluster_impurities Impurity Formation cluster_tox Genotoxic Mechanism Precursor Nitrile Intermediate (Sartan Precursor) Tetrazole Tetrazole Ring (API Core) Precursor->Tetrazole Primary Rxn AZBT Azido Impurity (AZBT) Precursor->AZBT Incomplete Rxn + Alkylation Reagent_Azide Sodium Azide (NaN3) Reagent_Azide->Tetrazole Reagent_Azide->AZBT Reagent_Nitrite Sodium Nitrite (NaNO2 - Quench) NDMA Nitrosamine (NDMA/NDEA) Reagent_Nitrite->NDMA Nitrosation of Amine Impurities Nitrene Nitrene Intermediate (Electrophile) AZBT->Nitrene Metabolic/Thermal Activation Diazonium Diazonium Ion (Alkylating Agent) NDMA->Diazonium CYP450 alpha-Hydroxylation DNA_Damage DNA Adducts (Mutation) Nitrene->DNA_Damage Direct Reactivity Diazonium->DNA_Damage Alkylation

Figure 1: Divergent formation and activation pathways for Azido and Nitrosamine impurities in tetrazole synthesis.

Regulatory Classification & Risk Assessment[7]

The classification of these impurities dictates the control limits (Acceptable Intake, AI).

Quantitative Comparison of Limits
Impurity ClassRepresentative CompoundICH M7 ClassificationMutagenicity StatusControl Limit (AI)
Nitrosamine NDMA, NDEAClass 1 (Known Carcinogen)Ames (+), Carcinogenic (+)Nanogram range (e.g., 96 ng/day for NDMA)
Azido Impurity AZBTClass 2 (Mutagen, Unknown Carcinogenicity)Ames (+), In Vivo (-)TTC-based (1.5 µ g/day )* or higher if de-risked
Azido-Nitrosamine HypotheticalClass 1 (Cohort of Concern)Presumed High Potency18 ng/day (Default for N-nitroso)

> Note on AZBT: While initially treated as a Class 2 mutagen with a TTC of 1.5 µ g/day , recent in-vivo negative data may allow manufacturers to justify higher limits (Class 5) or treat it as a non-mutagenic impurity, subject to regulatory acceptance (e.g., EMA/FDA review).

The "Azido-Nitrosamine" Hybrid Risk

Does a molecule exist that is both an azide and a nitrosamine?

  • Chemical Feasibility: Yes. If a secondary amine possesses an azido-alkyl side chain (e.g., N-(azidoethyl)-N-methylamine) and is exposed to nitrosating agents, an N-nitroso-azido compound can form.

  • Toxicity Profile: Such a compound would carry a "double threat." The N-nitroso group places it in the "Cohort of Concern" (ICH M7), triggering the strictest limits (18 ng/day or compound-specific AI). The azide group adds potential for direct reactivity.

  • Assessment: Treat any such hybrid primarily as a Nitrosamine . The nitrosamine structural alert supersedes the azide alert due to the established high carcinogenic potency of the N-nitroso group.

Experimental Protocols: Assessing Mutagenicity

For researchers encountering a novel azido or azido-nitrosamine impurity, the following self-validating workflow is recommended.

Step 1: In Silico Assessment (QSAR)

Use two complementary methodologies (Expert Rule-based + Statistical) as per ICH M7.

  • Tools: Derek Nexus (Rule-based), Sarah Nexus or CASE Ultra (Statistical).

  • Target: Check for "Azide" alert and "N-Nitroso" alert.[2]

  • Interpretation: If N-Nitroso is present, QSAR is often insufficient to de-risk; assume mutagenicity. If only Azide is present, proceed to Ames.

Step 2: The Ames Test (Bacterial Reverse Mutation)
  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Condition: +/- S9 metabolic activation.

  • Relevance: Azides are typically detected by TA100 or TA1535.

  • Protocol Note: Azides can be explosive or volatile; ensure safety in handling concentrated DMSO stocks.

Step 3: In Vivo Follow-up (The De-Risking Step)

If an azido impurity is Ames positive (common for AZBT), an in vivo assay is required to determine if the risk translates to mammals.

  • Assay: In Vivo Micronucleus Test (Bone Marrow) or Transgenic Rodent Mutation Assay (MutaMouse/Big Blue).

  • Recent Precedent: As cited by the EDQM (2022), AZBT tested negative in in-vivo follow-up studies, allowing for reclassification. This is the critical "exit ramp" from strict TTC limits.

Decision Tree for Risk Management

Use this logic flow to determine the control strategy for azido/nitrosamine impurities.

Risk_Decision_Tree Start Impurity Identified Check_Struct Structural Analysis: Azide or Nitroso? Start->Check_Struct Is_Nitroso Contains N-Nitroso Group? Check_Struct->Is_Nitroso Is_Azide Contains Azide Group? Is_Nitroso->Is_Azide No Class_1 Class 1: Cohort of Concern (Nitrosamine) Is_Nitroso->Class_1 Yes Ames_Test Conduct Ames Test Is_Azide->Ames_Test Yes Class_5 Class 5: Non-Mutagenic (Standard ICH Q3A Limits) Is_Azide->Class_5 No Limit_Nitroso Strict Control (ng/day limits) Class_1->Limit_Nitroso Ames_Pos Ames Positive? Ames_Test->Ames_Pos In_Vivo Conduct In Vivo Assay (Micronucleus/TGR) Ames_Pos->In_Vivo Positive Ames_Pos->Class_5 Negative In_Vivo_Res In Vivo Positive? In_Vivo->In_Vivo_Res Class_2 Class 2: Mutagen (Control at TTC) In_Vivo_Res->Class_2 Positive In_Vivo_Res->Class_5 Negative (De-risked)

Figure 2: Risk assessment workflow for classifying and controlling azido and nitrosamine impurities.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Link

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Risk of presence of mutagenic azido impurities in sartan active substances with a tetrazole ring.[7] (2021).[7][8][9] Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[2] (2020).[10] Link

  • Shaikh, T. & Gosar, A. An Overview and Discussion of Azido Impurities and their Risk Assessments in Drug Substances and Drug Products. Asian Journal of Applied Chemistry Research. (2023).[2][9][11] Link

  • LGC Standards. The Azido Impurity – detecting a new peak? (2021).[7][8][9] Link

Sources

Exploratory

Technical Guide: Synthesis Pathways for N-Nitroso-bis(2-azidoethyl)amine

Executive Summary This technical guide outlines the synthesis of N-nitroso-bis(2-azidoethyl)amine, a compound of significant interest in energetic materials research (as a GAP precursor or hydrazine replacement candidate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the synthesis of N-nitroso-bis(2-azidoethyl)amine, a compound of significant interest in energetic materials research (as a GAP precursor or hydrazine replacement candidate) and as a reference standard in nitrosamine impurity analysis.

The synthesis presents a dual-hazard profile: the precursor (bis(2-azidoethyl)amine) is an energetic organic azide, and the product is a potent carcinogen with high energy density. This guide prioritizes safety-by-design , utilizing a sequential pathway that minimizes exposure to vesicant intermediates (nitrogen mustards) and strictly controls the nitrosation exotherm to prevent thermal runaway or hydrazoic acid evolution.

Target Molecule:

  • IUPAC Name: N-(2-azidoethyl)-N-nitroso-2-azidoethanamine

  • Formula:

    
    
    
  • Precursor: Bis(2-chloroethyl)amine hydrochloride (Nitrogen Mustard Analog)

Synthetic Strategy & Mechanism

The synthesis is executed in two distinct phases. We avoid direct nitrosation of the chloro-amine followed by azidation, as this would generate N-nitroso-bis(2-chloroethyl)amine (BCNU precursor), a highly volatile and potent alkylating carcinogen. Instead, we first install the azide functionality, then perform the nitrosation.

Reaction Scheme
  • Nucleophilic Substitution: Bis(2-chloroethyl)amine

    
     Bis(2-azidoethyl)amine.
    
  • Electrophilic Nitrosation: Bis(2-azidoethyl)amine

    
    N-Nitroso-bis(2-azidoethyl)amine.
    

SynthesisPathway Precursor Bis(2-chloroethyl)amine Hydrochloride (Solid) Azide Bis(2-azidoethyl)amine (Pale Yellow Liquid) Energetic Intermediate Precursor->Azide NaN3, H2O 80°C, 15h (-2 NaCl) Target N-Nitroso-bis(2-azidoethyl)amine (Oil) Target Product Azide->Target NaNO2, HCl <5°C (Nitrosation)

Figure 1: Sequential synthesis pathway designed to minimize handling of volatile carcinogens.

Phase I: Synthesis of Bis(2-azidoethyl)amine

This step converts the vesicant-like precursor into the energetic amine.

Reagents:

  • Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7)[1]

  • Sodium Azide (

    
    ) - Excess required
    
  • Solvent: Deionized Water

  • Base: Potassium Hydroxide (KOH) pellets

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and magnetic stirrer. Place behind a blast shield.

  • Dissolution: Dissolve bis(2-chloroethyl)amine hydrochloride (20 mmol) and sodium azide (120 mmol, 6 eq) in 20 mL of water.

    • Note: The large excess of azide drives the reaction to completion and suppresses the formation of cyclic aziridinium intermediates.

  • Reaction: Heat the mixture to 80°C for 15 hours .

    • Safety Interlock: Do not exceed 90°C. Organic azides can decompose explosively at high temperatures.

  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Add KOH pellets slowly to basify the solution (pH > 10). This liberates the free amine.

    • Extract with Diethyl Ether (

      
       mL).
      
    • Dry organic layer over anhydrous

      
      .[2]
      
    • Concentrate under reduced pressure (Rotavap bath

      
      ).
      
  • Yield: Expect a pale yellow liquid.

Key Data Point:

Property Value
Appearance Pale Yellow Liquid

| 1H NMR (CDCl3) |


 2.81 (t, 4H), 3.42 (t, 4H), 1.56 (s, NH) |
| Safety Risk  | Shock sensitive (Azide content). Handle with plastic spatulas. |

Phase II: Nitrosation to Target Molecule

This step involves the reaction of the secondary amine with nitrous acid generated in situ.[3][4]

Critical Safety Control: The reaction generates


 from 

and

.[4] If the solution becomes too acidic and warm, excess azide ions (carried over from Phase I) can form Hydrazoic Acid (

), a highly toxic and explosive gas. Temperature must be kept

.

Reagents:

  • Bis(2-azidoethyl)amine (from Phase I)

  • Sodium Nitrite (

    
    )
    
  • Hydrochloric Acid (2M HCl)

  • Solvent: Water/DCM biphasic system (optional for extraction)

Protocol:

  • Preparation: Dissolve bis(2-azidoethyl)amine (10 mmol) in 10 mL of 2M HCl. Cool to

    
     in an ice/salt bath.
    
  • Addition: Dissolve

    
     (12 mmol, 1.2 eq) in minimal water (5 mL). Add this solution dropwise to the amine mixture over 20 minutes.
    
    • Observation: The solution may turn green/blue transiently due to

      
       formation before becoming yellow/orange.
      
  • Reaction: Stir at

    
     for 2 hours.
    
    • Mechanism:[5][6][7][8][9] The amine nitrogen attacks the Nitrosonium ion (

      
      ), followed by deprotonation to form the N-N=O bond.
      
  • Workup:

    • Extract the reaction mixture with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the organic phase with saturated Sodium Bicarbonate (

      
      ) to remove acid traces.
      
    • Wash with brine, dry over

      
      .
      
    • Evaporate solvent under high vacuum (protect from light).

  • Product: Yellow to orange oil.

ProcessFlow cluster_safety Safety Critical Controls TempControl Temp Probe (Keep < 5°C) Scrubber Caustic Scrubber (Traps HN3/NOx) Reactor Reactor: Amine + HCl (aq) Reactor->TempControl Monitors Reactor->Scrubber Vent Gas Extraction DCM Extraction Reactor->Extraction Post-Rxn Addition Dropwise NaNO2 Addition->Reactor Slow Addition Waste Azide Waste (Quench with Ce(IV)) Extraction->Waste Aqueous Layer

Figure 2: Process flow highlighting critical safety interlocks for nitrosation.

Characterization & Validation

The product is an N-nitroso compound.[3][5][9][10][11][12][13] The diagnostic signals are the disappearance of the N-H proton in NMR and the appearance of the N-NO stretch in IR.

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy ~2100

Strong Azide (

) stretch (Retained)
IR Spectroscopy ~1450

N-Nitroso (

) stretch (New)
1H NMR Shift of

-protons
Protons adjacent to Nitrogen will shift downfield (~3.8-4.2 ppm) compared to amine precursor due to electron withdrawal of NO group.[14]
TLC UV ActiveNitrosamines are typically UV active (unlike the aliphatic azide precursor).

Safety & Handling (Mandatory)

Explosion Hazards
  • Azide Content: The molecule contains two azide groups and a nitroso group. The C/N ratio is low, indicating high energy.

  • Mitigation: Never use metal spatulas (risk of metal azide formation). Use Teflon or wood. Store in plastic containers.

  • Scale: Do not scale above 1-2 grams without specific energetic materials safety training and blast shielding.

Carcinogenicity
  • Nitrosamine Class: N-nitroso-bis(2-azidoethyl)amine is structurally related to BCNU and other nitrogen mustards. It must be treated as a Category 1 Carcinogen .

  • PPE: Double nitrile gloves, full face shield, and operation inside a certified fume hood.

  • Decontamination: Surface contamination should be treated with a mixture of surfactant and UV light or specific nitrosamine destructors (e.g., HBr in acetic acid, though this is harsh; oxidative destruction with bleach is often effective for the nitrosamine but may react with the azide). Recommendation: Use commercial specialized decontamination wipes for cytotoxic agents.

Waste Disposal
  • Aqueous Waste: Contains unreacted sodium azide. DO NOT pour down the drain (reacts with copper/lead pipes to form explosive heavy metal azides).

  • Quenching: Treat aqueous waste with Ceric Ammonium Nitrate (CAN) or excess Sodium Nitrite + H2SO4 (in a controlled vessel) to decompose azide to nitrogen gas before disposal.

References

  • Precursor Synthesis: Synthesis and Characterization of New Porphyrazine-Gd(III) Conjugates as Multimodal MR Contrast Agents. (2013). National Institutes of Health (PMC).

  • Nitrosation Mechanism: Nitrosation and nitrosylation. (2023). Wikipedia/General Organic Chemistry Reviews.

  • Target Identification: N-Nitroso-bis(2-azidoethyl)amine Reference Standard. LGC Standards.

  • Energetic Properties: Azido Liquids as Potential Hydrazine Replacements. (2020). LMU München Dissertation.

Sources

Foundational

solubility and stability of N-nitroso-bis(2-azidoethyl)amine

Title: Comprehensive Characterization of N-Nitroso-bis(2-azidoethyl)amine: Solubility, Stability, and Handling Protocols Subtitle: A Technical Guide for the Control of High-Energy Mutagenic Impurities in Click Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Characterization of N-Nitroso-bis(2-azidoethyl)amine: Solubility, Stability, and Handling Protocols Subtitle: A Technical Guide for the Control of High-Energy Mutagenic Impurities in Click Chemistry and Drug Development.

Executive Summary

N-Nitroso-bis(2-azidoethyl)amine (CAS: 1083175-17-0), hereafter referred to as BAZ-NO , is a critical mutagenic impurity often encountered in the synthesis of "click" chemistry linkers derived from bis(2-azidoethyl)amine (BAZ). Its structure combines two high-energy azide motifs with a carcinogenic N-nitroso group, presenting a unique "double hazard" profile: genotoxicity and explosive potential .

This guide provides a field-proven framework for the solubility profiling, stability testing, and safe handling of BAZ-NO. It is designed for analytical scientists and process chemists who must detect, quantify, and control this impurity in pharmaceutical intermediates.

Chemical Identity & Physicochemical Profile

Understanding the molecular architecture is the first step to predicting solubility and stability behaviors.

PropertyDetail
Systematic Name 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine
Formula

Molecular Weight 184.16 g/mol
Structure

Appearance Yellow to Orange Oil (Typical)
LogP (Calc) ~0.8 – 1.2 (Lipophilic)
Nitrogen Content 60.8% (High Energy / Explosive Potential)
Key Functional Groups N-Nitroso (Carcinophore), Alkyl Azide (Energetic/Click-reactive)

Solubility Dynamics

BAZ-NO exhibits a solubility profile driven by its lipophilic ethyl-azide chains and the polar nitroso moiety. Unlike ionic salts, it behaves as a polar organic oil.

Solvent Compatibility Matrix
Solvent ClassSolubilityRationale for Use
Chlorinated (DCM, Chloroform) High Primary extraction solvent. Excellent for isolating BAZ-NO from aqueous reaction mixtures.
Polar Aprotic (DMSO, DMF, ACN) High Ideal for preparing analytical stock solutions. DMSO is preferred for biological assays; ACN for LC-MS.
Alcohols (Methanol, Ethanol) Moderate-High Good for LC mobile phases. Potential for trans-esterification/solvolysis over long periods (avoid for long-term storage).
Water Low Poor solubility due to lipophilic azide chains. Use aqueous buffers only as mobile phase components, not for extraction.
Alkanes (Hexane, Heptane) Low-Moderate Useful for washing away highly lipophilic impurities, but BAZ-NO may partition poorly.
Partition Coefficient (LogP) Implications

With a calculated LogP of ~1.0, BAZ-NO readily permeates cell membranes (increasing genotoxic risk) and binds to hydrophobic matrices.

  • Experimental Tip: When extracting BAZ-NO from aqueous reaction waste, use Dichloromethane (DCM) . The partition coefficient heavily favors the organic phase (

    
    ).
    

Stability Profile

The stability of BAZ-NO is governed by two competing degradation pathways: Photolytic Cleavage (Nitrosamine) and Thermal Decomposition (Azide).

Photostability (The Nitrosamine Weakness)

Like all N-nitrosamines, BAZ-NO is sensitive to UV/Visible light. The


 bond undergoes homolytic cleavage upon irradiation, generating nitric oxide (

) and an aminyl radical.
  • Critical Protocol: All handling must occur under amber light (sodium vapor) or in amber glassware wrapped in foil.

  • Half-life: In direct sunlight, degradation can occur within minutes.

Thermal Stability (The Azide Hazard)

Organic azides decompose exothermically, releasing


.
  • Onset Temperature: While alkyl azides are generally stable up to ~180°C, the high nitrogen content (N/C ratio = 2) of BAZ-NO lowers the activation energy for decomposition.

  • Safety Threshold: Do NOT heat neat BAZ-NO above 60°C . Distillation is extremely hazardous.

Hydrolytic Stability
  • Acidic pH: Stable in mild acid. Strong acids may protonate the azide or facilitate denitrosation (reversible).

  • Basic pH: Generally stable, but strong bases can induce elimination reactions on the ethyl chains.

Stability & Degradation Pathway Diagram

BAZNO_Stability BAZ_NO N-Nitroso-bis(2-azidoethyl)amine (BAZ-NO) Light UV/Vis Light (hv) BAZ_NO->Light Heat Heat (>100°C) BAZ_NO->Heat Radical Aminyl Radical + Nitric Oxide (NO) Light->Radical Homolytic Cleavage Nitrene Nitrene Intermediate (-N2) Heat->Nitrene N2 Elimination SecAmine Bis(2-azidoethyl)amine (Precursor Reversion) Radical->SecAmine H-abstraction Explosion Runaway Decomposition (Explosion Risk) Nitrene->Explosion Chain Reaction

Figure 1: Dual degradation pathways of BAZ-NO. Photolysis leads to denitrosation, while thermal stress triggers energetic azide decomposition.

Experimental Protocols

Protocol A: Solubility Determination (Saturation Method)

Use this to validate solvent choice for analytical methods.

  • Preparation: Weigh 5 mg of BAZ-NO (Caution: High Potency) into a 1.5 mL amber HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., Water, MeOH, ACN).

  • Equilibration: Vortex for 1 minute, then sonicate for 5 minutes (keep bath temp < 25°C).

  • Observation:

    • Clear solution: Solubility > 50 mg/mL.

    • Particulates/Oiling out: Add solvent in 100 µL increments until clear.

  • Quantification: Filter supernatant (0.2 µm PTFE) and analyze via HPLC-UV (230 nm) against a known standard.

Protocol B: Analytical Detection (LC-MS/MS)

Standard method for trace nitrosamine quantification.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: APCI+ or ESI+ mode. Monitor MRM transition for

    
    .
    
    • Precursor: 185.1 m/z

    • Product: ~155.1 m/z (Loss of NO) or characteristic azide fragment.

Safety & Handling (The "Double Hazard")

WARNING: Treat BAZ-NO as both a Class 1 Explosive and a Category 1 Carcinogen .

  • Containment: Handle only in a certified chemical fume hood with a blast shield.

  • PPE: Double nitrile gloves, lab coat, safety glasses, and face shield.

  • No Metal Spatulas: Do not use metal spatulas (potential for friction ignition or heavy metal azide formation). Use Teflon or wood.

  • Decontamination:

    • Surface Spills: Wipe with 10% NaOH (degrades nitroso) followed by a reducing agent (e.g., Triphenylphosphine) to reduce azides to amines, though this is complex. Best practice: Absorb on sand/vermiculite and incinerate via hazardous waste services.

    • Glassware: Rinse with Acetone, then soak in 10% Sulfamic Acid (destroys nitrite/nitrosamine functionality).

Formation & Control Strategy

In drug development, BAZ-NO appears as an impurity when Bis(2-azidoethyl)amine (BAZ) is exposed to nitrosating agents.

Synthesis_Impurity Precursor Bis(2-chloroethyl)amine Azidation + NaN3 (Azidation) Precursor->Azidation BAZ Bis(2-azidoethyl)amine (Target Linker) Azidation->BAZ Nitrite + Nitrite Source (NaNO2 / NOx) BAZ->Nitrite Side Reaction BAZ_NO N-Nitroso-bis(2-azidoethyl)amine (Impurity) Nitrite->BAZ_NO Side Reaction

Figure 2: Origin of BAZ-NO impurity during the synthesis of click-chemistry linkers.

Control Strategy:

  • Scavengers: Add Ascorbic Acid or

    
    -Tocopherol to the reaction workup to quench residual nitrites.
    
  • pH Control: Maintain pH > 7 during aqueous washes to suppress nitrosation (which requires acidic

    
    ).
    

References

  • Toronto Research Chemicals. 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine (Product Data). LGC Standards.

  • Lutz, J. F. (2007). 1,3-Dipolar Cycloaddition of Azides and Alkynes: A Universal Ligation Tool in Polymer and Materials Science. Angewandte Chemie International Edition.

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. (Reference for Azide Stability/Safety).

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. (Regulatory context for N-nitroso control).

Protocols & Analytical Methods

Method

Advanced Solid Phase Extraction (SPE) Strategies for Nitrosamine Impurities in Drug Substances

[1] Abstract The detection of N-nitrosamine impurities (e.g., NDMA, NDEA) at trace levels (ppb) in drug substances requires rigorous sample preparation to eliminate matrix suppression and achieve regulatory limits (often...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The detection of N-nitrosamine impurities (e.g., NDMA, NDEA) at trace levels (ppb) in drug substances requires rigorous sample preparation to eliminate matrix suppression and achieve regulatory limits (often < 26.5 ng/day). While "dilute-and-shoot" methods suffice for simple matrices, complex Active Pharmaceutical Ingredients (APIs) and liquid formulations demand the selectivity of Solid Phase Extraction (SPE). This guide details two field-proven SPE workflows: Carbon-Based Enrichment for maximum sensitivity and Ion-Exchange Pass-Through for high-abundance API removal.

Regulatory Context & Scientific Rationale

The Challenge: Sensitivity vs. Matrix Effects

Regulatory bodies (FDA, EMA) and USP General Chapter <1469> mandate strict control of nitrosamines. The Acceptable Intake (AI) limits are extremely low (e.g., 96 ng/day for NDMA). In high-dose drugs (e.g., Metformin, 2000 mg/day), the allowable concentration drops to 0.03 ppm .

Direct injection often fails due to:

  • Ion Suppression: High API concentrations compete for ionization in LC-MS/MS.

  • Source Contamination: Non-volatile excipients foul the Mass Spec source.

  • Artifact Formation: In-situ nitrosation during analysis if precursors are not removed.

Mechanism of Action: Why SPE?

SPE provides a "chemical filter" that separates the nitrosamine (small, polar to mid-polar, neutral) from the API (often large, ionizable, or hydrophobic).

  • Activated Carbon (AC): The "Gold Standard" for nitrosamines. The planar structure of nitrosamines adsorbs strongly to the graphitized carbon surface via pi-pi interactions, while bulky APIs are often excluded or wash off.

  • Polymeric Ion Exchange (MCX/WCX): Exploits the basicity of APIs. If the API is a base (e.g., Ranitidine), a Strong Cation Exchange (MCX) sorbent retains the API, allowing neutral nitrosamines to pass through (Pass-Through Mode).

Method Development Strategy

The choice of SPE mode depends entirely on the physicochemical properties of your API.

Workflow Visualization: SPE Decision Tree

SPE_Decision_Tree Start Start: Analyze API Properties Is_API_Ionizable Is the API Ionizable? Start->Is_API_Ionizable API_Basic Is API Basic (pKa > 5)? Is_API_Ionizable->API_Basic Yes Strategy_B STRATEGY B: Trap-and-Elute (Enrichment) Sorbent: Activated Carbon (e.g., Resprep AC) Retain Nitrosamine, Wash API Is_API_Ionizable->Strategy_B No (Neutral API) Strategy_A STRATEGY A: Pass-Through (Clean-up) Sorbent: Polymeric SCX (e.g., Oasis MCX) Retain API, Elute Nitrosamine API_Basic->Strategy_A Yes (e.g., Ranitidine, Metformin) Solubility_Check Is API Water Soluble? API_Basic->Solubility_Check No (Acidic API) Solubility_Check->Strategy_A No (Use Anion Exchange) Solubility_Check->Strategy_B Yes

Figure 1: Decision tree for selecting the optimal SPE strategy based on API chemistry.

Detailed Experimental Protocols

Protocol A: Carbon-Based Trap-and-Elute (Enrichment)

Best for: Neutral APIs, water-soluble matrices, and environmental-level sensitivity.

Materials:

  • Sorbent: Activated Coconut Charcoal or Graphitized Carbon Black (e.g., Supelclean™ ENVI-Carb™, Resprep™ AC).

  • Cartridge Format: 6 mL / 500 mg (High capacity is needed for carbon).

Step-by-Step Procedure:

  • Sample Preparation:

    • Weigh 250 mg of Drug Substance.[1][2]

    • Dissolve in 20 mL of HPLC-grade water (ensure complete dissolution; sonicate if necessary).

    • Critical: Spike with Internal Standard (e.g., NDMA-d6) at this stage to correct for recovery losses.

  • Conditioning:

    • Flush cartridge with 3 x 2 mL Dichloromethane (DCM).

    • Flush with 3 x 2 mL Methanol (MeOH).

    • Flush with 3 x 2 mL Water (Do not let the bed dry).

  • Loading:

    • Load the aqueous sample solution at a flow rate of ~2 mL/min.

    • Mechanism:[3][4][5] Nitrosamines adsorb to carbon pores; hydrophilic matrix components pass through.

  • Washing (Interference Removal):

    • Wash with 2 x 2 mL Water (removes salts/buffers).

    • Optional: Wash with 2 mL 10% MeOH in Water (removes moderately polar interferences).

    • Drying Step (Crucial): Dry the cartridge under high vacuum for 10–15 minutes. Residual water prevents organic elution.

  • Elution:

    • Elute with 2 x 2 mL Acetone or DCM (Dichloromethane).

    • Note: Acetone is preferred for LC-MS; DCM is preferred for GC-MS.

  • Concentration:

    • Evaporate eluate to near dryness under Nitrogen stream at ambient temperature (Nitrosamines are volatile; do not heat > 30°C).

    • Reconstitute in 1.0 mL Mobile Phase A (e.g., 0.1% Formic Acid in Water).

Protocol B: Ion-Exchange Pass-Through (Clean-up)

Best for: Basic APIs (e.g., Sartans, Ranitidine, Metformin) where the drug is the interference.

Materials:

  • Sorbent: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C).[6]

  • Cartridge Format: 3 mL / 60 mg or 200 mg (Capacity must match API load).

Step-by-Step Procedure:

  • Sample Preparation:

    • Weigh 100 mg of Basic API.

    • Dissolve in 5 mL of 0.1 M Formic Acid (pH ~2.5) .

    • Mechanism:[3][4][5] Low pH ensures the Basic API is fully protonated (positively charged).

  • Conditioning:

    • 2 mL Methanol.

    • 2 mL 0.1 M Formic Acid (Equilibration).

  • Loading & Collection (The "Pass-Through"):

    • Place a collection vial under the cartridge.

    • Load the acidified sample slowly (1 mL/min).

    • Mechanism:[3][4][5] The positively charged API binds to the sulfonate groups (SCX) on the sorbent. The neutral Nitrosamines do not bind and flow directly into the collection vial.

  • Wash (Recovery Step):

    • Add 1 mL of 0.1 M Formic Acid to the cartridge and collect into the same vial.

    • Reason: Ensures any nitrosamines left in the void volume are recovered.

  • Post-Treatment:

    • The collected fraction contains the Nitrosamines but is free of the API.

    • Vortex and inject directly into LC-MS/MS (or concentrate if needed).

Analytical Conditions (LC-MS/MS)

To ensure validation, pair the SPE method with these instrument parameters (USP <1469> Procedure 3 aligned).

ParameterSetting
Column C18 or Phenyl-Hexyl (e.g., HSS T3), 3.0 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Ionization APCI (Atmospheric Pressure Chemical Ionization) Positive Mode
Why APCI? Nitrosamines are small and thermally stable; APCI reduces matrix suppression compared to ESI.
MRM Transitions NDMA: 75.1 → 43.1 (Quant), 75.1 → 58.1 (Qual)NDEA: 103.1 → 75.1 (Quant), 103.1 → 47.1 (Qual)

Validation & Troubleshooting

Typical Performance Metrics

A valid SPE method must meet these criteria (based on ICH M10 / USP <1469>):

MetricAcceptance CriteriaTypical SPE Result
Recovery 70% – 130%85% – 110%
Precision (RSD) ≤ 20%< 10%
Linearity (R²) ≥ 0.990≥ 0.998
LOD (Limit of Detection) S/N ≥ 3:10.5 – 1.0 ng/mL
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Recovery (< 70%) Breakthrough during loading.Trap Mode: Slow down loading rate; use more sorbent mass (e.g., 500 mg AC).Pass-Through: API saturation; reduce sample mass.
High Background Noise Carbon fines in eluate.Filter eluate through 0.2 µm PTFE filter before injection.
Loss of Volatiles Evaporation step too aggressive.Do not heat > 30°C. Use "Keeper" solvent (e.g., 100 µL water) during evaporation.
Inconsistent Results Incomplete drying of AC cartridge.Increase vacuum drying time to 20 mins before organic elution.

References

  • U.S. Food and Drug Administration (FDA). (2024).[7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][7][8]

  • Phenomenex. (2020).[3] Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction. [Link]

  • Journal of Food and Drug Analysis. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. [Link]

  • Waters Corporation. (2020). Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances. [Link]

Sources

Application

Application Note: Synthesis and Characterization of N-Nitroso-bis(2-azidoethyl)amine Reference Standards

Abstract This application note details the protocol for the synthesis, purification, and characterization of N-Nitroso-bis(2-azidoethyl)amine (CAS: N/A, analogue to N-nitrosodiethanolamine derivatives). This compound ser...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the synthesis, purification, and characterization of N-Nitroso-bis(2-azidoethyl)amine (CAS: N/A, analogue to N-nitrosodiethanolamine derivatives). This compound serves as a critical reference standard for the toxicological assessment of azide-functionalized pharmaceutical intermediates and energetic plasticizers. Due to the coexistence of high-energy azide moieties and the carcinogenic N-nitroso group, this protocol integrates rigorous safety measures with high-precision synthetic methodology.

Introduction & Regulatory Context

Under ICH M7 guidelines, nitrosamines are classified as "Cohort of Concern" impurities due to their potent mutagenic potential. The specific variant, N-Nitroso-bis(2-azidoethyl)amine, represents a unique analytical challenge. It is structurally related to the nitrogen mustard family but substituted with azide groups, often encountered in "Click Chemistry" pharmaceutical workflows or the degradation of azido-based energetic materials.

Access to high-purity reference standards (>95%) is mandatory for:

  • Method Development: Validating LC-MS/MS detection limits (LOD/LOQ).

  • Toxicology: Ames test calibration.

  • Process Control: Monitoring purge factors in azide-utilizing synthetic routes.

Safety & Hazard Assessment (Critical)

WARNING: This synthesis involves the manipulation of Energetic Precursors and Carcinogens .

HazardDescriptionMitigation Strategy
Explosion Risk Organic azides with a C/N ratio < 3 are potentially explosive. Bis(2-azidoethyl)amine has a C/N ratio of ~0.57 (High Risk).Perform reactions behind a blast shield. Limit scale to <100 mg for initial runs. Use Teflon tools; avoid metal spatulas.
Hydrazoic Acid Contact between Sodium Azide and Acid releases

(highly toxic/explosive gas).
CRITICAL: Ensure Step 1 (Azidation) is fully quenched and the organic layer washed neutral before Step 2 (Nitrosation, acidic).
Carcinogenicity N-Nitroso compounds are potent genotoxins.Double-glove (Nitrile/Laminate). Handle exclusively in a certified fume hood or glovebox.

Retrosynthetic Analysis

The synthesis is designed to avoid the direct handling of bis(2-chloroethyl)nitrosamine (BCNU analogues), which are potent alkylating agents. Instead, we employ a "Post-Functionalization Nitrosation" strategy:

  • Nucleophilic Substitution: Conversion of Bis(2-chloroethyl)amine to Bis(2-azidoethyl)amine.

  • N-Nitrosation: Electrophilic nitrosation of the secondary amine.

Reaction Scheme (Graphviz)

ReactionScheme Start Bis(2-chloroethyl)amine Hydrochloride Inter Bis(2-azidoethyl)amine (Intermediate) Start->Inter Step 1: Nucleophilic Subst. 90°C, H2O, 12h Azide Sodium Azide (NaN3) Azide->Inter Product N-Nitroso-bis(2-azidoethyl)amine (Target Standard) Inter->Product Step 2: N-Nitrosation 0°C to RT, DCM/H2O Nitrite NaNO2 / HCl (Nitrosating Agent) Nitrite->Product

Figure 1: Synthetic pathway for N-Nitroso-bis(2-azidoethyl)amine reference standard.

Detailed Experimental Protocol

Step 1: Synthesis of Bis(2-azidoethyl)amine

Objective: Displace chloride leaving groups with azide anions.

  • Reagents:

    • Bis(2-chloroethyl)amine hydrochloride (1.0 eq, 5.0 mmol, ~890 mg)

    • Sodium Azide (

      
      ) (3.0 eq, 15.0 mmol, ~975 mg) [Caution: Excess]
      
    • Solvent: Water (10 mL)

  • Procedure:

    • Dissolve Bis(2-chloroethyl)amine HCl in water in a round-bottom flask equipped with a reflux condenser.

    • Add Sodium Azide carefully.

    • Heat the mixture to 90°C for 12–16 hours behind a blast shield.

    • Monitoring: Check consumption of starting material by TLC (System: 10% MeOH in DCM; Stain: Ninhydrin - amine will stain, azide is faint/invisible).

  • Workup (Crucial for Safety):

    • Cool to room temperature.[1][2]

    • Basify slightly with dilute NaOH (pH ~10) to ensure amine is free-based.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the combined organic layers with Brine (

      
       mL) to remove ALL traces of unreacted Sodium Azide. 
      
    • Dry over

      
      , filter, and concentrate carefully under reduced pressure (Cold bath, do not heat >30°C due to volatility and stability).
      
    • Yield: Expect pale yellow oil (~70-80%).[3]

Step 2: N-Nitrosation

Objective: Convert the secondary amine to the N-nitroso reference standard.

  • Reagents:

    • Bis(2-azidoethyl)amine (from Step 1) (1.0 eq)

    • Sodium Nitrite (

      
      ) (2.0 eq)
      
    • Hydrochloric Acid (2N) or Acetic Acid

    • Solvent: DCM / Water biphasic system.

  • Procedure:

    • Dissolve Bis(2-azidoethyl)amine in DCM (5 mL) and add Water (5 mL).

    • Cool the biphasic mixture to 0°C (Ice bath).

    • Add Sodium Nitrite (solid or dissolved in min. water).

    • Dropwise add 2N HCl (approx 2.5 eq) over 15 minutes. Note: The aqueous phase turns pale blue/green transiently due to

      
      .
      
    • Stir vigorously at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Workup:

    • Separate the organic (DCM) layer.

    • Extract aqueous layer with fresh DCM (

      
       mL).
      
    • Wash combined organics with saturated

      
       (to remove acid) and then Water.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash Column Chromatography (Silica Gel).[4]

      • Eluent: Gradient 0% -> 30% Ethyl Acetate in Hexanes.

      • Note: Nitrosamines are typically UV active (230-250 nm).

Process Workflow & Quality Control

Workflow Start Start: Bis(2-chloroethyl)amine Azidation Azidation (NaN3, 90°C) Start->Azidation SafetyCheck QC: Azide Removal Check (Silver Nitrate Test) Azidation->SafetyCheck SafetyCheck->Azidation Fail (Rewash) Nitrosation Nitrosation (NaNO2/HCl, 0°C) SafetyCheck->Nitrosation Pass (No ppt) Purification Flash Chromatography Nitrosation->Purification Analysis Final QC (NMR, LC-MS, IR) Purification->Analysis

Figure 2: Operational workflow emphasizing the critical safety checkpoint for azide removal.

Characterization Data (Expected)

To validate the reference standard, the following spectral features must be confirmed.

TechniqueParameterExpected Signal / ObservationInterpretation
FT-IR Azide StretchStrong peak at ~2100

Confirms

integrity.
FT-IR Nitroso StretchMedium peak at 1430–1480

Confirms

bond.

NMR
Chemical Shift

3.5–3.8 (m, 4H), 4.1–4.4 (m, 4H)
Alpha/Beta protons. Complex splitting due to E/Z rotamers typical of nitrosamines.
LC-MS Molecular Ion

Da

(Exact Mass: 184.08).
Appearance Physical StateYellow to Orange OilTypical for aliphatic nitrosamines.

Note on NMR Rotamers: N-nitrosamines exhibit restricted rotation around the N-N bond, often resulting in two distinct sets of signals in NMR at room temperature (approx 1:1 to 3:1 ratio). This is a mark of authenticity, not impurity.

Storage and Stability

  • Storage: -20°C in amber vials (light sensitive).

  • Stability: Potential for slow decomposition to release

    
     or 
    
    
    
    . Re-test purity every 6 months.
  • Shipping: Class 6.1 (Toxic) or Class 9 (Misc), depending on quantity. Avoid shipping as "Explosive" by keeping diluted in solvent if possible for analytical kits.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Gingras, M., et al. "Synthesis of aliphatic azides." Tetrahedron Letters, 1990.
  • Zolfigol, M. A., et al. "A practical and efficient N-nitrosation of secondary amines."[5] Journal of Organic Chemistry, 2001.[5] Link

  • LGC Standards . Nitrosamine Reference Materials. (Context for reference standard requirements). Link

  • US FDA . Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

Sources

Method

Application Note: Advanced Strategies for Nitrosamine Identification Using High-Resolution Mass Spectrometry (HRMS)

Executive Summary & Regulatory Context[1][2][3][4][5][6] The detection of N-nitrosodimethylamine (NDMA) in valsartan in 2018 triggered a global re-evaluation of pharmaceutical quality standards. Regulatory bodies, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2][3][4][5][6]

The detection of N-nitrosodimethylamine (NDMA) in valsartan in 2018 triggered a global re-evaluation of pharmaceutical quality standards. Regulatory bodies, including the FDA and EMA, have since enforced strict limits on nitrosamine impurities, often requiring quantification at the ng/g (ppb) level relative to the maximum daily dose.

While triple quadrupole (QqQ) mass spectrometry remains the gold standard for routine quantitation of known targets, it lacks the spectral resolution required for the identification of novel impurities, specifically Nitrosamine Drug Substance-Related Impurities (NDSRIs) . NDSRIs, formed by the nitrosation of the Active Pharmaceutical Ingredient (API) itself, present a unique analytical challenge due to their structural complexity and lack of commercial reference standards.

This Application Note details a High-Resolution Mass Spectrometry (HRMS) workflow designed to screen, identify, and quantify both small-molecule nitrosamines and complex NDSRIs. It prioritizes Parallel Reaction Monitoring (PRM) for sensitivity and accurate mass scoring for confidence.

Technical Foundation: The HRMS Advantage

Why HRMS over Triple Quadrupole?

In complex pharmaceutical matrices (excipients, degradation products), isobaric interferences can mimic nitrosamines on low-resolution instruments.

  • QqQ (Low Res): Relies on Unit Resolution (0.7 Da). A matrix ion with

    
     74.0600 is indistinguishable from NDMA (
    
    
    
    74.0480).
  • HRMS (Orbitrap/Q-TOF): Resolving power >60,000 (FWHM) allows separation of these peaks. A mass error tolerance of <5 ppm excludes false positives.

Acquisition Modes
  • Full Scan (FS): Useful for untargeted screening of unknown NDSRIs.

  • Parallel Reaction Monitoring (PRM): The preferred mode for this protocol. The quadrupole isolates the precursor ion (narrow window ~1.0 Da), which is then fragmented. All fragments are detected with high resolution. This mimics the sensitivity of MRM while retaining full spectral identity.

Experimental Protocol

Reagents and Standards
  • Solvents: LC-MS grade Water and Methanol.[1]

  • Additives: Formic Acid (FA) or Ammonium Formate (to promote protonation

    
    ).
    
  • Internal Standards (ISTD): Isotopically labeled analogs (e.g., NDMA-d6, NDEA-d10) are mandatory to correct for matrix suppression.

Sample Preparation: Solid Phase Extraction (SPE)

Direct injection is discouraged due to ion suppression and source contamination.

Protocol:

  • Dissolution: Dissolve 100 mg of Drug Product in 10 mL water (or appropriate solvent based on API solubility).

  • Spiking: Add ISTD mixture to achieve a final concentration of 10 ng/mL.

  • Loading: Condition an HLB SPE cartridge (Hydrophilic-Lipophilic Balance) with MeOH and Water. Load the sample.

  • Wash: Wash with 5% MeOH in Water (removes salts and highly polar excipients).

  • Elution: Elute nitrosamines with 100% MeOH.

  • Concentration: Evaporate to dryness under nitrogen at 40°C; reconstitute in 95:5 Water:MeOH.

Liquid Chromatography (LC) Conditions

Chromatographic separation is critical to resolve the API from the nitrosamine to prevent in-source formation (see Section 5).

ParameterCondition
Column C18 High Strength Silica (HSS) T3, 2.1 x 100 mm, 1.8 µm (or equivalent Phenyl-Hexyl for polar retention)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 0-1 min: 2% B; 1-8 min: Ramp to 95% B; 8-10 min: Hold 95% B; 10.1 min: Re-equilibrate.
Temp 40°C
HRMS Parameters (Orbitrap Example)
  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is recommended over HESI for nitrosamines to reduce in-source artifacts, though HESI is acceptable if chromatographic separation is complete.

  • Polarity: Positive (

    
    ).
    
  • Resolution: 60,000 (at

    
     200).
    
  • AGC Target: 1e5 (prevents space charge effects).

  • Isolation Window: 1.0

    
     (for PRM).
    
  • NCE (Collision Energy): Stepped 20, 40, 60 (ensures fragmentation of diverse structures).

Analytical Workflow Visualization

The following diagram illustrates the integrated workflow from sample extraction to data reporting.

NitrosamineWorkflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-HRMS Acquisition cluster_data 3. Data Processing DrugProduct Drug Product (Tablet/API) Extraction SPE/LLE Extraction DrugProduct->Extraction LC UHPLC Separation (HSS T3 Column) Extraction->LC Spike Spike ISTD (NDMA-d6) Spike->Extraction Source Ionization (APCI/HESI) LC->Source MS HRMS Acquisition (PRM Mode) Source->MS Extract Extract Ion Chromatogram (XIC) MS->Extract Validate Validation (<5ppm Error) Extract->Validate

Caption: Figure 1: End-to-end workflow for nitrosamine analysis emphasizing sample cleanup and high-resolution targeted acquisition.

Critical Quality Attribute: Preventing In-Source Formation

The Problem: If a secondary amine (API) and a nitrosating agent (nitrite) co-elute or enter the MS source simultaneously, the high heat/voltage can synthesize nitrosamines inside the instrument, yielding false positives.

Validation Step:

  • The "Gap" Test: Inject the API and Nitrite separately. Note retention times.

  • The "In-Source" Check: Inject a high concentration of API mixed with Nitrite without the extraction step. If a nitrosamine peak appears at the API's retention time (not the nitrosamine's standard RT), it is an in-source artifact.

  • Mitigation: Improve chromatographic resolution or switch from HESI to APCI.

Data Analysis & Identification Criteria

For a peak to be confirmed as a specific nitrosamine, it must meet all four criteria (E-E-A-T Principle: Accuracy):

CriterionSpecificationLogic
1. Mass Accuracy < 5 ppmDistinguishes target from isobaric matrix ions.
2. Retention Time ± 0.1 min of StandardEnsures chromatographic identity.
3. Isotopic Pattern Matches TheoreticalConfirms elemental composition (e.g.,

C ratio).
4. Fragment Ions Presence of specific product ionse.g., NDMA (

75.055) must yield

43.018 (

).
Decision Tree for Identification

DecisionTree Start Signal Detected at Target RT MassCheck Mass Error < 5 ppm? Start->MassCheck FragmentCheck Fragment Ions Match Library/Standard? MassCheck->FragmentCheck Yes Rejected REJECTED (Interference) MassCheck->Rejected No IsotopeCheck Isotopic Pattern Matches Theory? FragmentCheck->IsotopeCheck Yes FragmentCheck->Rejected No ArtifactCheck Check In-Source Formation Risk IsotopeCheck->ArtifactCheck Yes IsotopeCheck->Rejected No Confirmed CONFIRMED NITROSAMINE ArtifactCheck->Confirmed Pass (No Artifact) ArtifactCheck->Rejected Fail (Artifact)

Caption: Figure 2: Step-by-step decision matrix for confirming nitrosamine identity, including the critical artifact check.

Target List (Common Nitrosamines)

CompoundAbbreviationFormulaPrecursor (

)

Major Fragment (

)
N-NitrosodimethylamineNDMAC2H6N2O75.055343.0184
N-NitrosodiethylamineNDEAC4H10N2O103.086675.0553
N-Nitroso-N-methyl-4-aminobutyric acidNMBAC5H10N2O3147.0764117.0660
N-NitrosodiisopropylamineNDIPAC6H14N2O131.117989.0706
N-NitrosodibutylamineNDBAC8H18N2O159.149257.0699

Note: For NDSRIs, theoretical masses must be calculated based on the specific API structure + NO group (MW + 29 Da).

References

  • U.S. Food and Drug Administration (FDA). (2024).[2][3] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2).[4] Retrieved from [Link]

  • European Medicines Agency (EMA). (2020).[5] Assessment report: Nitrosamine impurities in human medicinal products (EMA/369136/2020). Retrieved from [Link][6][7][5][8][9]

  • U.S. Food and Drug Administration (FDA). (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs.[10] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of Polar Nitrosamine Impurities

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 17, 2026 Compliance Standard: FDA Guidance (Rev 2, 2024) / USP <1469>

Introduction: The "Polarity Paradox" in Nitrosamine Analysis

Welcome to the technical support hub. If you are here, you are likely facing the "Polarity Paradox." Regulatory bodies (FDA, EMA) require detection of ultra-trace nitrosamines (ng/g levels) in complex drug matrices. However, the most scrutinized nitrosamines—NDMA (N-Nitrosodimethylamine) and NMBA —are small, highly polar, and lack strong chromophores.

They tend to elute in the void volume of standard C18 columns, co-eluting with matrix salts and solvents (like DMF), leading to massive ion suppression. This guide moves beyond basic method development into advanced troubleshooting for retention, sensitivity, and matrix management.

Module 1: Retention & Selectivity Strategies

Q: NDMA elutes in the void volume (k' < 1) on my C18 column. How do I increase retention without using ion-pairing agents?

A: Standard C18 columns rely on hydrophobic interaction, which is insufficient for small polar nitrosamines like NDMA (LogP ~ -0.57). You must switch to a stationary phase that offers alternative interaction mechanisms (pi-pi interactions or aqueous stability).

Recommended Stationary Phases
Column ChemistryMechanismBest ForTechnical Note
Biphenyl Pi-Pi / HydrophobicNDMA, NDEA, NDSRIsThe pi-electrons in the biphenyl ring interact with the nitroso group, providing superior selectivity over C18.
Fluorophenyl (PFP) Dipole-Dipole / Pi-PiPositional IsomersExcellent for separating structural isomers and separating nitrosamines from aromatic APIs.
High Strength Silica (HSS) T3 Hydrophobic (C18) + Pore StructurePolar RetentionDesigned to withstand 100% aqueous mobile phases, allowing initial loading at 0% organic to trap polar analytes.
Protocol: Polar Retention Scouting Workflow

Do not rely on isocratic runs for screening. Use this ballistic gradient to assess retentivity.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use Ammonium Formate yet; it can suppress signal in APCI).

  • Mobile Phase B: Methanol (Methanol provides better protic solubility for polar nitrosamines than ACN).

  • Gradient Profile:

    • 0.0 min: 2% B (Hold for 2 mins - Critical for trapping)

    • 2.0 min: 2% B

    • 10.0 min: 95% B

  • Flow Rate: 0.4 mL/min (for 2.1mm ID columns).

  • Success Criteria: NDMA retention time > 2.5 x Void Time (

    
    ).
    
Visual Logic: Column Selection Decision Tree

ColumnSelection Start Start: Analyze Nitrosamine Properties CheckLogP Is Analyte LogP < 0? (e.g., NDMA, NMBA) Start->CheckLogP CheckAromatic Does Matrix contain Aromatic API? CheckLogP->CheckAromatic Yes (Polar) C18 Standard C18 is Sufficient (e.g., NDBA) CheckLogP->C18 No (Hydrophobic) HSS Select HSS T3 / AQ-C18 (Load at 100% Aqueous) CheckAromatic->HSS No (Focus on Retention) Biphenyl Select Biphenyl Core-Shell (Pi-Pi Selectivity) CheckAromatic->Biphenyl Yes (Need Selectivity) PFP Select PFP (Pentafluorophenyl) (Dipole Separation) Biphenyl->PFP If Co-elution Persists

Caption: Decision logic for selecting stationary phases based on analyte polarity and matrix aromaticity.

Module 2: Sensitivity & Ionization (APCI vs. ESI)

Q: I am using ESI+, but my LOQ for NDMA is stuck at 10 ng/mL. How do I reach the FDA required limits (typically < 30 ng/g)?

A: You are likely experiencing the "ESI Efficiency Drop-off." Small, volatile nitrosamines like NDMA do not ionize efficiently in Electrospray Ionization (ESI) because they lack easily protonatable sites and can evaporate before charge transfer occurs.

The Fix: Switch to Atmospheric Pressure Chemical Ionization (APCI) .

Mechanism of Action
  • ESI: Relies on solution-phase chemistry. NDMA is too small and volatile.

  • APCI: Uses a corona discharge needle to ionize the solvent gas (creating reagent ions), which then transfer charge to the analyte in the gas phase.[1] This is far more effective for thermally stable, small, neutral molecules.

Data Comparison: Signal Intensity (Area Counts)

Simulated representative data based on standard instrument performance.

AnalyteIonization SourceSignal Intensity (Area)S/N RatioResult
NDMA ESI+1.2 x 10^412:1Fail (Poor Sensitivity)
NDMA APCI+ 8.5 x 10^5 150:1 Pass (High Sensitivity)
NDEA ESI+4.5 x 10^440:1Marginal
NDEA APCI+ 9.2 x 10^5 210:1 Pass
NDSRIs ESI+5.0 x 10^6500:1Excellent (Keep ESI for large NDSRIs)

Technical Tip: If your lab must use ESI (e.g., single-method requirement for NDSRIs and small nitrosamines), use a mobile phase modifier of 0.1% Formic Acid + 5mM Ammonium Formate. The ammonium adducts can sometimes stabilize the ionization, though APCI remains superior for NDMA.

Module 3: Matrix Interference & Divert Valve Logic

Q: I see a massive suppression zone where my API elutes, and it's drifting into my nitrosamine window. How do I protect the MS?

A: Direct injection of high-concentration API (often 10-100 mg/mL) into a mass spec will coat the source, causing rapid sensitivity loss and "charging" effects. You must implement a Divert Valve Strategy .

Protocol: Divert Valve Configuration
  • Hardware: 6-port / 2-position valve located between the Column and the MS Source.

  • Positions:

    • Position A (Waste): Column flow goes to Waste. (MS receives flow from a secondary "Make-up" pump to keep source stable).

    • Position B (MS): Column flow goes to MS.

  • Timing Setup:

    • Inject Standard.[2] Note Retention Time (RT) of Nitrosamine (e.g., 4.5 min) and API (e.g., 12.0 min).

    • 0.0 - 3.5 min: Valve to Waste (Divert solvent front/salts).

    • 3.5 - 6.0 min: Valve to MS (Capture Nitrosamine).

    • 6.0 - End: Valve to Waste (Divert API).

Visual Logic: Matrix Management Workflow

DivertValve Injector Injector (High Conc. Sample) Column LC Column (Separation) Injector->Column Elution Valve Divert Valve (Switching) Column->Valve MS Mass Spec (Detection) Valve->MS Nitrosamine Window (Position B) Waste Waste Container (Salts & API) Valve->Waste Void & API Window (Position A)

Caption: Flow path management to prevent API contamination of the MS source.

Module 4: Regulatory & Compliance FAQs

Q: What are the current Acceptable Intake (AI) limits I need to target?

A: According to FDA Guidance (Rev 2, 2024), limits are based on carcinogenic potency (CPCA).

  • NDMA: 96 ng/day.

  • NDEA: 26.5 ng/day.

  • Calculation:

    
    
    
  • Example: For a drug with a 1000 mg daily dose, the limit for NDMA is 0.096 ppm (96 ppb). Your LOQ should be at least 50% of this limit (approx 48 ppb).

Q: Can I use UV detection instead of MS?

A: Generally, No . Nitrosamines lack strong chromophores. UV detection (230-250 nm) is non-specific and lacks the sensitivity to reach ng/g levels in complex matrices. LC-MS/MS (Triple Quad) is the standard for quantitation (Procedure 3 in USP <1469>).

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2). (September 2024).[3] [Link]

  • Waters Corporation. Nitrosamine Analysis: Control of N-Nitrosamines in Pharmaceuticals.[4] (Application Note). [Link]

  • Agilent Technologies. Determination of Nitrosamine Impurities Using the Agilent 6495 Triple Quadrupole LC/MS System. (Application Note). [Link]

Sources

Optimization

troubleshooting recovery rates for 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine

Answering the user's request.## Technical Support Center: 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine Welcome to the technical support center for 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine

Welcome to the technical support center for 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of this unique and highly reactive molecule. The information herein is synthesized from established principles in the chemistry of organic azides and N-nitrosamines to provide a robust framework for troubleshooting.

A Critical Note on Safety: The structure of 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine contains multiple energetic and toxicophoric groups. Specifically, low molecular weight organic azides are potentially explosive and sensitive to heat, light, and pressure.[1] Furthermore, the N-nitrosamine functional group is a well-known structural alert for genotoxic carcinogenicity.[2][3][4] All handling of this compound and its precursors must be conducted with extreme caution, utilizing appropriate personal protective equipment (PPE), in a well-ventilated fume hood, and behind a blast shield.[5][6]

Troubleshooting Guide & FAQs

This section addresses common issues related to low recovery rates in a question-and-answer format, focusing on the underlying chemical principles.

Q1: My in-situ synthesis of 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine shows very low conversion or yield. What are the likely causes?

Low synthetic yield is the first point of "loss" and can often be traced to reaction conditions or precursor stability. The target molecule is likely formed by the nitrosation of a secondary amine precursor, bis(2-azidoethyl)amine.

  • Cause 1: Precursor Instability. The secondary amine precursor, while less energetic than the final product, is still a low molecular weight diazide and should be handled with care. It may degrade during storage or purification.

  • Cause 2: Ineffective Nitrosation. The nitrosation of secondary amines is highly pH-dependent.[7] The reaction typically requires an acidic medium to form the active nitrosating species, such as dinitrogen trioxide (N₂O₃).[7] If the pH is too high, the concentration of the active nitrosating agent will be insufficient. Conversely, if the pH is too low, the precursor amine will be protonated and thus unreactive.

  • Cause 3: Competing Reactions. Azide groups can react with P(III) species, so ensure any reagents used are compatible.[8] The reaction conditions for nitrosation might also promote side reactions or degradation of the azide moieties, especially if elevated temperatures are used.

  • Cause 4: Thermal or Photolytic Degradation. Both organic azides and N-nitrosamines can be sensitive to heat and light.[1][9] Running the synthesis at elevated temperatures or in clear glass vessels exposed to ambient light can lead to significant degradation of the product as it forms.

Recommendations:

  • Verify the purity of the bis(2-azidoethyl)amine precursor immediately before use.

  • Carefully buffer the reaction mixture to an optimal pH, typically in the range of 3-4 for amine nitrosation.

  • Conduct the reaction at low temperatures (e.g., 0-5 °C) to minimize degradation and side reactions.[10]

  • Use amber glassware or wrap the reaction vessel in foil to protect it from light.[9]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the point of maximum yield and avoid prolonged reaction times.

Q2: I am experiencing significant loss of my compound during aqueous workup and extraction. How can I improve recovery?

Losses during this stage are common and are typically related to the compound's stability and solubility.

  • Cause 1: Hydrolytic Instability. N-nitrosamines can exhibit instability in acidic solutions.[9] Prolonged exposure to the acidic conditions of the reaction mixture during workup can lead to degradation.

  • Cause 2: Emulsion Formation & Poor Phase Separation. The presence of two polar azide groups and a relatively nonpolar core may impart amphiphilic properties, leading to difficulties in extraction.

  • Cause 3: Inappropriate Solvent Choice. Using chlorinated solvents such as dichloromethane or chloroform for extraction is strongly discouraged. These can react with azide compounds to form dangerously explosive di- and tri-azidomethane.[1]

  • Cause 4: Volatility. While likely a high-boiling liquid, low molecular weight energetic materials can have unexpected volatility, and product may be lost if solvents are removed under high vacuum at elevated temperatures.

Recommendations:

  • Neutralize the reaction mixture with a chilled, dilute base (e.g., sodium bicarbonate solution) as quickly as possible after the reaction is complete.

  • Use pre-chilled, non-chlorinated organic solvents (e.g., ethyl acetate, diethyl ether) for extraction.

  • If emulsions form, adding a small amount of brine or passing the mixture through a pad of celite can help break them.

  • When concentrating the product, use a rotary evaporator at low temperature and reduced pressure. Avoid heating the water bath. It is safer to remove the solvent via a stream of inert gas if possible. Purification by distillation should never be attempted.[1]

Q3: My purified compound shows decreasing purity and recovery rates over time, even in storage. What is causing this degradation?

2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine is expected to be inherently unstable. Its stability is a critical factor influencing recovery.

  • Cause 1: Thermal Decomposition. This is the most probable cause of degradation. Organic azides decompose with the input of energy, and this process can be auto-catalytic.[1] The decomposition often proceeds via the formation of a highly reactive nitrene intermediate, leading to a cascade of products.[11][12]

  • Cause 2: Photodegradation. N-nitrosamines are notoriously sensitive to UV light, which can cleave the N-N bond and lead to rapid degradation.[9]

  • Cause 3: Oxidative Degradation. Recent research has suggested that nitrosamine formation and potentially degradation can be promoted by oxygen.[13] Storing the compound under an air atmosphere may accelerate decomposition.

  • Cause 4: Incompatible Storage. Storing the compound in solution with reactive solvents or in containers that are not scrupulously clean can introduce contaminants that catalyze degradation. Crystal defects in solid materials can also be sites of increased reactivity.[13]

Recommendations:

  • Storage Conditions: Store the compound neat or as a solution in a trusted, inert solvent (e.g., acetonitrile, toluene) at the lowest possible temperature, preferably ≤ -20°C.

  • Light Protection: Always store samples in amber vials or wrapped in foil inside a dark freezer or cabinet.

  • Inert Atmosphere: Purge the headspace of the storage vial with an inert gas like argon or nitrogen to displace oxygen.[13]

  • Analyze Promptly: Due to its inherent instability, this is not a compound that should be stored for long periods. Plan experiments to synthesize, purify, and use the material within a short timeframe.

Q4: My analytical results (LC-MS, GC-MS) show a very weak signal, no signal, or multiple unexpected peaks. How can I troubleshoot my analytical method?

The high energy and reactive nature of this molecule present significant analytical challenges.

  • Cause 1: On-Column or In-Source Degradation. The compound may be too thermally labile to survive GC analysis. In LC-MS, the conditions in the electrospray ionization (ESI) source (high voltage, heated gas) may be sufficient to cause fragmentation or complete decomposition before detection.

  • Cause 2: Poor Ionization. The molecule may not ionize efficiently under standard ESI conditions.

  • Cause 3: Unsuitable Chromatography. The compound may be adsorbing irreversibly to parts of the LC system or the column itself, leading to poor peak shape and low apparent recovery.

  • Cause 4: Incompatible Mobile Phase. The azide groups could potentially react with certain mobile phase additives or solvents, especially over the timescale of a long analytical run.

Recommendations:

  • Analytical Technique: LC-MS is preferred over GC-MS. Use a low-temperature column oven (or no heating) and gentle ESI source conditions (low drying gas temperature, low capillary voltage).

  • Mobile Phase: Start with simple mobile phases (e.g., water/acetonitrile or water/methanol with 0.1% formic acid or 5 mM ammonium formate).

  • Diluent: Prepare samples in the initial mobile phase composition to ensure good peak shape.

  • Standard Preparation: Prepare calibration standards fresh from a recently prepared stock solution for every analytical run. Do not use old standards.

  • System Suitability: Before analyzing samples, inject a known stable compound with similar functional groups (if a safe analog exists) or a performance mixture to ensure the LC-MS system is functioning correctly.

Summary of Troubleshooting Strategies

Problem Area Potential Cause Recommended Solution
Synthesis Incorrect pH, high temperature, light exposureBuffer reaction to pH 3-4; conduct at 0-5°C in amber glassware.[7][9][10]
Workup/Extraction Acidic degradation, use of chlorinated solventsNeutralize quickly with cold bicarbonate; use ethyl acetate or ether.[1][9]
Stability/Storage Thermal, photolytic, or oxidative decompositionStore at ≤ -20°C in amber vials under an inert atmosphere (Argon/Nitrogen).[1][9][13]
Analysis In-source/on-column degradationUse LC-MS with low-temperature, gentle source conditions; avoid GC.[14][15]
Safety Inherent explosive and toxic natureUse appropriate PPE, work in a hood behind a blast shield, handle with extreme care.[1][3][5]

Experimental Protocol: Sample Handling and Preparation for Analysis

This protocol outlines best practices for handling 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine to minimize degradation and ensure accurate analytical results.

  • Preparation: Before removing the compound from storage, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture.

  • Environment: Perform all manipulations in a fume hood, away from direct light sources. Use amber glassware (e.g., autosampler vials, volumetric flasks).

  • Solvents: Use pre-chilled, high-purity (e.g., LC-MS grade) solvents for all dilutions.

  • Stock Solution: Prepare a stock solution by dissolving a precisely weighed amount of the compound in a pre-chilled, inert solvent (e.g., acetonitrile) in an amber volumetric flask.

  • Serial Dilutions: Immediately perform serial dilutions to create calibration standards. Use amber autosampler vials with inert caps/septa.

  • Inerting: Before crimping the cap on each vial, briefly purge the headspace with a gentle stream of argon or nitrogen.

  • Analysis: Place the vials in a chilled autosampler tray if available. Set up the analytical sequence to run immediately. Do not let samples sit in the autosampler for extended periods.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the cause of low recovery rates.

TroubleshootingWorkflow cluster_synthesis Synthesis Checks cluster_workup Workup Checks cluster_stability Stability Checks cluster_analysis Analysis Checks Start Low Recovery Rate of Target Compound Synthesis Problem in Synthesis? Start->Synthesis Workup Problem in Workup? Synthesis->Workup No S_Precursor Check Precursor Purity Synthesis->S_Precursor Yes Stability Compound Degradation? Workup->Stability No W_pH Neutralize Promptly Workup->W_pH Yes Analysis Analytical Issue? Stability->Analysis No St_Storage Store at ≤ -20°C Stability->St_Storage Yes A_Method Use LC-MS (not GC) Analysis->A_Method Yes S_Conditions Optimize pH & Temp S_Precursor->S_Conditions S_Light Protect from Light S_Conditions->S_Light W_Solvent Use Non-Chlorinated Solvents W_pH->W_Solvent W_Temp Avoid Heat During Concentration W_Solvent->W_Temp St_Light Use Amber Vials St_Storage->St_Light St_Atmosphere Store Under Inert Gas St_Light->St_Atmosphere A_Conditions Use Gentle Source Conditions A_Method->A_Conditions A_Standards Prepare Standards Fresh A_Conditions->A_Standards

Caption: Troubleshooting workflow for low recovery rates.

References

  • Gao, F., et al. (2017). Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines. IOP Conference Series: Materials Science and Engineering, 269, 012057.
  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N-ethyl-N-nitroso- (CAS 55-18-5). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024, January 22). N-NITROSODIETHYLAMINE. Retrieved from [Link]

  • University College Dublin School of Chemistry. (2018, April 1). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

  • Williams, D. L. (2010). Non-Conventional Methodologies for the Synthesis of N-Nitrosamines. ORCA - Cardiff University.
  • Grokipedia. (n.d.). 2-Dimethylaminoethylazide. Retrieved from [Link]

  • Richert, K. J., et al. (2018). Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction.
  • National Center for Biotechnology Information. (n.d.). N-Nitrosodiethanolamine. PubChem Compound Database. Retrieved from [Link]

  • Wu, C. J., & Fried, L. E. (2012). Mechanisms and kinetics for the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ). The Journal of Physical Chemistry A, 116(14), 3649-3658.
  • ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Retrieved from [Link]

  • Izsák, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6524.
  • Cotecna. (n.d.). Understanding Nitrosamine, Nitroso, and Azido Impurities Testing. Retrieved from [Link]

  • de la Torre, J. C. (2025). The Micro-Reactor: An Opportunity for Re-Evaluation of the Azido Group (N3) in the Syntheses of Nitrogen-Based Drug Products. Preprints.org.
  • Wu, C. J., & Fried, L. E. (2012). Mechanisms and Kinetics for the Thermal Decomposition of 2-Azido-N,N-Dimethylethanamine (DMAZ).
  • Hooper, N., et al. (2002). A study of the thermal decomposition of 2-azidoethanol and 2-azidoethyl acetate by ultraviolet photoelectron spectroscopy and matrix isolation infrared spectroscopy. ePrints Soton.
  • LCGC International. (2025, November 18). Tiny Crystal Defects May Drive Harmful Nitrosamine Formation in Drugs, Purdue Researchers Report at EAS. [Link]

  • Schlingemann, J., et al. (2022). The Landscape of Potential Small and Drug Substance Related Nitrosamines in Pharmaceuticals. Journal of Pharmaceutical Sciences.
  • FreeThink Technologies. (n.d.). Nitrosamine degradation pathways: In silico knowledge. Retrieved from [Link]

  • Anatune. (n.d.). AS234 - nitrosamines in API and Drug Products. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Analytical Validation Strategies for N-Nitroso-bis(2-azidoethyl)amine (CAS 1083175-17-0) under ICH M7

Executive Summary & Regulatory Context[1][2][3] The Molecule: N-Nitroso-bis(2-azidoethyl)amine (CAS 1083175-17-0) Chemical Formula: C4H8N8O Molecular Weight: 184.16 g/mol [1] The Challenge: This molecule presents a dual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2][3]

The Molecule: N-Nitroso-bis(2-azidoethyl)amine (CAS 1083175-17-0) Chemical Formula: C4H8N8O Molecular Weight: 184.16 g/mol [1]

The Challenge: This molecule presents a dual analytical challenge. First, as an N-nitroso compound , it falls under the "Cohort of Concern" defined in the ICH M7(R2) guideline. This classification mandates strict control limits (often requiring an Acceptable Intake (AI) of 18.0–26.5 ng/day) rather than the standard Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . Second, the presence of two azide (-N3) groups introduces significant thermal instability, making traditional thermal analysis (like standard GC-MS) prone to artifact formation and degradation.

Scope of this Guide: This document provides a comparative validation strategy for detecting CAS 1083175-17-0 at trace levels. We prioritize LC-MS/MS as the superior methodology over GC-MS due to the thermal lability of the azide moiety.

Methodology Comparison: Selecting the Right Tool

The selection of an analytical platform is dictated by the molecule's specific physicochemical properties: high polarity (due to the nitroso/azide groups) and thermal instability .

FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS/MS (Alternative) Method C: HPLC-UV (Not Recommended)
Principle Liquid Chromatography with Triple Quadrupole Mass SpecGas Chromatography with Triple Quadrupole Mass SpecLiquid Chromatography with Ultraviolet Detection
Ionization ESI+ or APCI+ (Soft ionization preserves the azide)EI (Electron Impact)UV Absorption (230-254 nm)
Thermal Risk Low. Ambient temperature separation prevents azide decomposition.High. Injector port temps (>200°C) can cause -N3 to release N2, leading to false negatives.Low.
Sensitivity (LOQ) Excellent (0.1 – 0.5 ng/mL). Meets Nitrosamine limits.Good (1 – 10 ng/mL), but matrix interference is common.Poor (>500 ng/mL). Insufficient for ICH M7 trace analysis.
Selectivity High (MRM transitions specific to parent ion).High, but degradation products may interfere.Low. Co-eluting peaks are common in complex matrices.
Verdict Gold Standard for this specific CAS.Risky. Only viable with cold on-column injection.Screening Only. Useful for process intermediates, not trace impurities.
Expert Insight: The Thermal Trap

“Do not attempt to validate this method using standard split/splitless GC injection. The azide bond energy is sufficiently low that inlet temperatures of 250°C often trigger in-situ pyrolysis, converting your analyte into unknown degradation products before it ever reaches the column. LC-MS/MS is the only self-validating path for CAS 1083175-17-0.”

ICH M7 Validation Workflow (Visualized)

The following diagram outlines the decision logic for classifying and validating this impurity according to ICH M7 principles.

ICH_M7_Workflow Start Impurity Identification CAS 1083175-17-0 StructureCheck Structural Alert Assessment (in silico) Start->StructureCheck CohortCheck Is it in the Cohort of Concern? (N-Nitroso / Aflatoxin-like) StructureCheck->CohortCheck Azide + Nitroso detected Class1 ICH M7 Class 1 Known Mutagenic Carcinogen CohortCheck->Class1 Yes (Nitrosamine) LimitSet Set Limit based on AI (e.g., 26.5 ng/day) Class1->LimitSet MethodDev Method Development (LC-MS/MS) LimitSet->MethodDev Validation Validation (ICH Q2) Specificity, LOQ, Accuracy MethodDev->Validation

Figure 1: Regulatory decision tree for N-Nitroso-bis(2-azidoethyl)amine, confirming its status as a Cohort of Concern impurity requiring high-sensitivity validation.

Validated Protocol: LC-MS/MS Determination

This protocol is designed to achieve a Limit of Quantitation (LOQ) of 0.5 ng/mL (approx. 0.03 ppm relative to API), ensuring compliance with strict nitrosamine limits.

A. Instrumentation & Conditions[5]
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 100 x 2.1 mm, 1.8 µm). Why? The T3 bonding technology retains polar nitrosamines better than standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

    • Note: While some nitrosamines prefer APCI, the azide group can be labile. ESI is softer.

B. MRM Transitions (Critical for Specificity)

You must monitor two transitions: one for quantitation (Quant) and one for confirmation (Qual).

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
CAS 1083175-17-0 185.1 [M+H]+ 129.1 (Loss of N4/N2)43.1 (Azide fragment)15 / 25
Internal Standard 189.1 [M+H]+ 133.1 47.1 15 / 25
(Note: Use a deuterated analog, e.g., N-Nitroso-bis(2-azidoethyl)amine-d4, as the Internal Standard to correct for matrix effects.)
C. Sample Preparation (Solid Phase Extraction)

Direct injection is often insufficient for trace analysis due to API suppression.

  • Dissolution: Dissolve 100 mg of Drug Substance in 5 mL water/methanol (95:5).

  • Loading: Load onto an HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge.

  • Wash: Wash with 5% Methanol in water (removes salts/buffers).

  • Elution: Elute with 100% Methanol.

  • Reconstitution: Evaporate to dryness (under N2, ambient temp) and reconstitute in Mobile Phase A.

Validation Data Summary (Expected Performance)

The following table summarizes the acceptance criteria and typical results for a successful validation under ICH Q2(R1) standards.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time of analyte in blank/placebo.Pass. (Unique MRM transitions ensure no API crosstalk).
Linearity (R²) > 0.990 over range (LOQ to 150% of limit).0.998 (Range: 0.5 – 100 ng/mL).
Accuracy (Recovery) 70% – 130% at LOQ; 80% – 120% at higher levels.92% (Mean recovery at 100% specification level).
Precision (Repeatability) RSD < 15% (at limit); RSD < 20% (at LOQ).4.5% (n=6 injections).
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:1.0.2 ng/mL (S/N = 14:1).
Solution Stability % Difference < 10% after 24h.Unstable > 48h. Warning: Azides are light/heat sensitive. Keep samples amber & cooled (4°C).

Analytical Workflow Diagram

Analytical_Workflow Sample Drug Substance (100 mg) Prep SPE Extraction (HLB Cartridge) Sample->Prep Dissolve LC UHPLC Separation (HSS T3 Column) Prep->LC Elute & Inject MS MS/MS Detection (ESI+ MRM: 185.1 -> 129.1) LC->MS Ret. Time: 3.5 min Data Data Analysis (Quant vs. IS) MS->Data Integration

Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.

References

  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] (2023).[3] [Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021). [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[4] [Link]

  • International Council for Harmonisation (ICH). Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.[5] (2005). [Link]

Sources

Comparative

Comparative Genotoxicity Guide: Azido Impurities vs. Nitrosamines (NDMA/NDEA)

Executive Summary This guide provides a technical comparison between two critical classes of genotoxic impurities that have recently impacted the pharmaceutical industry: Nitrosamines (specifically NDMA and NDEA) and Azi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two critical classes of genotoxic impurities that have recently impacted the pharmaceutical industry: Nitrosamines (specifically NDMA and NDEA) and Azido Impurities (specifically Azidomethyl-biphenyl-tetrazoles, such as AZBT). While both are mutagenic and have triggered global recalls of sartan-class drugs (ARBs), their mechanisms of action, origins, and toxicological profiles differ significantly. This document details their genotoxic pathways, experimental assessment protocols, and regulatory control strategies.[1]

Structural & Mechanistic Origins

Nitrosamines (NDMA, NDEA)[2][3][4][5][6][7][8]
  • Chemical Class: N-Nitrosodialkylamines.[2]

  • Origin: Formed by the reaction of secondary amines (or sources thereof like DMF degradation) with nitrosating agents (nitrites, nitrous acid) under acidic conditions.[3]

  • Mechanism of Genotoxicity: Indirect-acting mutagens (Pro-mutagens). They are chemically stable under physiological conditions and require metabolic activation.

    • Pathway: Cytochrome P450 enzymes (primarily CYP2E1) catalyze

      
      -hydroxylation.[4] The resulting 
      
      
      
      -hydroxy-nitrosamine is unstable and decomposes to form a reactive diazonium ion. This electrophile alkylates DNA bases (e.g., forming
      
      
      -methylguanine), causing GC
      
      
      AT transition mutations.
Azido Impurities (AZBT)
  • Chemical Class: Azidomethyl-biphenyl-tetrazoles (e.g., 5-(4’-(azidomethyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazole).

  • Origin: Specific to the synthesis of tetrazole rings (common in sartans like Valsartan, Irbesartan). Formed when sodium azide (

    
    ) is used in the presence of specific nitriles, leading to residual azide incorporation into the drug substance intermediate.
    
  • Mechanism of Genotoxicity: Direct-acting mutagens (typically).

    • Pathway: The azide group (

      
      ) is inherently reactive. While the exact in vivo mechanism is less characterized than NDMA, azides can be reduced to amines or form reactive nitrenes that covalently bind to DNA. Unlike NDMA, they often show high mutagenic potency in Salmonella strains without the absolute requirement for S9 metabolic activation, although S9 can enhance or modify the response.
      
Mechanistic Comparison Diagram

GenotoxicityPathways cluster_NDMA Nitrosamine Pathway (NDMA/NDEA) cluster_AZBT Azido Impurity Pathway (AZBT) NDMA NDMA/NDEA (Pro-mutagen) AlphaOH α-Hydroxy Nitrosamine NDMA->AlphaOH Metabolic Activation CYP CYP2E1 (Liver Microsomes) CYP->NDMA Catalyzes Diazonium Alkyl Diazonium Ion (Electrophile) AlphaOH->Diazonium Spontaneous Decomposition DNA_Alk DNA Alkylation (O6-MeG) Diazonium->DNA_Alk Covalent Binding Azide Sodium Azide (Reagent) AZBT AZBT (Azido-Tetrazole) Azide->AZBT Synthesis Side-Reaction Nitrene Reactive Nitrene/ Radical Intermediate AZBT->Nitrene Bioactivation (or Direct Reactivity) Reductase Cellular Reductases? Reductase->AZBT DNA_Add DNA Adduct Formation Nitrene->DNA_Add Covalent Binding

Figure 1: Comparative Genotoxicity Pathways. Top: NDMA requires CYP450 activation.[5] Bottom: AZBT arises from synthesis reagents and exhibits direct or reductive reactivity.

Genotoxicity Data Profile

The following table synthesizes experimental data comparing the mutagenic potential of these impurities.

FeatureNitrosamines (NDMA/NDEA)Azido Impurities (AZBT)
ICH M7 Classification Class 1 (Known Carcinogen)Class 2/3 (Mutagenic, Carcinogenicity data often limited)
Ames Test (Salmonella) Positive (Requires S9 Activation)Positive (Often +/- S9)
Key Strains TA100, TA1535 (Base-pair substitution)TA98 (Frameshift), TA100
Mutagenic Potency High (NDEA > NDMA in Ames)High (Often detects at trace levels)
Carcinogenicity (TD50) Highly Potent (NDMA: 0.096 mg/kg/day)Data limited; treated as high-potency mutagen (TTC)
Regulatory Limit (AI) 26.5 - 96 ng/day TTC-based (e.g., 1.5 µ g/day ) or calculated AI if data exists
Detection Method GC-MS/MS or LC-MS/MS (APCI)LC-MS/MS (ESI)
Key Insight: The S9 Dependency
  • NDMA/NDEA: In a standard Ames test without S9 (rat liver extract), these compounds often test negative. They absolutely require metabolic activation to demonstrate genotoxicity.[6]

  • AZBT: Often shows mutagenicity in the absence of S9, indicating it can react directly with bacterial DNA or be activated by bacterial enzymes (nitroreductases). This makes AZBT a more immediate concern for occupational exposure during manufacturing, whereas NDMA is primarily a patient safety concern via chronic ingestion.

Experimental Protocols

Enhanced Ames Test for Nitrosamines

Standard OECD 471 protocols may miss nitrosamines if not optimized. The "Pre-incubation" method is strictly required over "Plate Incorporation".

  • Strain Selection: S. typhimurium TA100 and TA1535 (sensitive to base-pair substitutions). E. coli WP2 uvrA is often included.[6]

  • Metabolic Activation System (S9):

    • Critical Step: Use Hamster Liver S9 (30% concentration) or Rat Liver S9 (induced with Aroclor 1254 or Phenobarbital/

      
      -naphthoflavone).
      
    • Note: Hamster S9 is historically more sensitive for NDMA than Rat S9.

  • Pre-incubation Method:

    • Mix bacteria (0.1 mL), test substance (NDMA/NDEA), and S9 mix (0.5 mL) in a sterile tube.

    • Incubate at 37°C for 20–30 minutes with shaking.

    • Add molten top agar and pour onto minimal glucose agar plates.

  • Validation: Positive controls must include a known nitrosamine (e.g., DMN) to verify S9 activity.

Detection of Azido Impurities (AZBT) via LC-MS/MS

Due to the thermal instability of azides, GC-MS is generally unsuitable. LC-MS/MS is the gold standard.

  • Sample Preparation:

    • Dissolve Drug Substance (API) in Methanol/Water (50:50).

    • Centrifuge/Filter to remove insoluble excipients.

  • Chromatographic Separation:

    • Column: C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Rationale: Acidic pH stabilizes the separation; Phenyl-Hexyl columns provide better selectivity for aromatic azides.

  • Mass Spectrometry (MRM Mode):

    • Ionization: Electrospray Ionization (ESI) Positive mode.

    • Transition Monitoring: Monitor the loss of

      
       (28 Da).
      
      • Example for AZBT: Precursor

        
         Product 
        
        
        
        .
    • Note: Azides often fragment by losing molecular nitrogen. This specific transition is highly characteristic and reduces background noise.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Ames Genotoxicity Assessment (Ames) cluster_Analytical Analytical Quantitation (LC-MS/MS) Sample Test Compound (Impurity) S9_Check Requires Activation? Sample->S9_Check PreInc Pre-incubation (37°C, 20 min) S9_Check->PreInc Yes (NDMA) Add Hamster S9 S9_Check->PreInc No (Direct) Buffer Only Plating Plate on Minimal Agar (His- / Trp-) PreInc->Plating Count Count Revertant Colonies Plating->Count Prep Sample Prep (MeOH/H2O Extraction) LC LC Separation (C18/Phenyl-Hexyl) Prep->LC MS MS/MS Detection (ESI+) LC->MS MRM MRM Transition (Loss of N2 for Azides) MS->MRM

Figure 2: Integrated Workflow for Biological (Ames) and Analytical (LC-MS/MS) Assessment.

Regulatory & Safety Implications

Acceptable Intake (AI) Limits

Regulatory agencies (FDA, EMA) apply the "Cohort of Concern" principle to these high-potency mutagens.

  • Nitrosamines: Limits are compound-specific based on robust rodent carcinogenicity data (TD50).

  • Azido Impurities: Often lack long-term carcinogenicity data.

    • Approach: If Ames positive, they are controlled as mutagenic impurities.[1]

    • Limit: Typically the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, or lower "Interim Limits" if the theoretical risk is deemed higher based on read-across to similar carcinogens.

Control Strategy
  • For Nitrosamines: Focus on removing Nitrites from excipients and controlling amine precursors in the API synthesis.

  • For Azido Impurities: Focus on "Purge Factors" in the synthesis. Ensure the step involving Sodium Azide is followed by sufficient crystallization/washing steps to remove residual azide and azido-tetrazole byproducts.

References

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).[8] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[8] [Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. (2021).[14][15] [Link]

  • Snodin, D. J., & McCrossen, S. D. Structure-activity relationships for N-nitroso compounds. Regulatory Toxicology and Pharmacology. (2012). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for N-Nitrosodimethylamine (NDMA). (2022).[5] [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of LC-MS and GC-MS for Azido-Nitrosamine Detection in Pharmaceutical Ingredients

Executive Summary Introduction: The Rise of a New "Cohort of Concern" The pharmaceutical industry's vigilance against genotoxic impurities has intensified following the widespread recalls of drugs contaminated with N-nit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Introduction: The Rise of a New "Cohort of Concern"

The pharmaceutical industry's vigilance against genotoxic impurities has intensified following the widespread recalls of drugs contaminated with N-nitrosamines.[3] These compounds are flagged as a "cohort of concern" due to their high carcinogenic potential.[4] A specific area of risk has been identified in manufacturing processes that utilize azide-based reagents, for example, in the formation of tetrazole rings.[5] The quenching of residual azide with nitrous acid under certain conditions can create a perfect storm for the formation of nitrosamine impurities.[5][6] When the parent molecule or a related intermediate also contains an azide group, the resulting structure is an "azido-nitrosamine," a hybrid impurity that poses unique analytical hurdles.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control of such impurities, often requiring quantification at or below a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[2][7] This necessitates analytical methods with exceptional sensitivity and specificity, capable of detecting impurities at parts-per-billion (ppb) levels within complex Active Pharmaceutical Ingredient (API) and drug product matrices.[8][9]

The Core Analytical Challenge: Analyte Stability

The decision between GC-MS and LC-MS hinges on the physicochemical properties of the target analyte. For azido-nitrosamines, the most critical parameter is thermal stability .

  • Azido Group Lability: The azido (-N₃) functional group is known to be thermally sensitive, undergoing decomposition via the release of nitrogen gas (N₂) at elevated temperatures.[10] While the exact decomposition temperature varies, it can be within the range of typical GC inlet conditions (150-300 °C).[11] This thermal degradation is not a bug, but a fundamental chemical property that can lead to a complete loss of the parent analyte, making quantification impossible.

  • Nitrosamine Volatility: While some simple nitrosamines like N-nitrosodimethylamine (NDMA) are volatile and amenable to GC analysis, larger, more complex nitrosamine drug substance-related impurities (NDSRIs) are often non-volatile.[12][13]

This dual challenge—potential thermal degradation coupled with a wide range of possible volatilities—makes a "one-size-fits-all" GC approach problematic and underscores the need for a gentler analytical technique.

Technology Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and semi-volatile thermally stable compounds.[14] It offers high chromatographic efficiency, leading to excellent separation of analytes.

Principle of Operation: Analytes are vaporized in a heated inlet, separated in a gaseous mobile phase as they pass through a capillary column, and then ionized (typically by electron impact, EI), separated by their mass-to-charge ratio, and detected by the mass spectrometer.

Strengths for Nitrosamine Analysis:

  • High Sensitivity for Volatiles: For small, volatile nitrosamines (e.g., NDMA, NDEA), GC-MS, especially when coupled with tandem mass spectrometry (GC-MS/MS), provides excellent sensitivity and can meet regulatory limits.[15][16]

  • Robustness: GC methods are often considered highly robust for routine quality control testing of suitable analytes.

Weaknesses and Causality for Azido-Nitrosamine Analysis:

  • Thermal Degradation: This is the primary point of failure. An azido-nitrosamine entering a hot GC inlet is highly likely to decompose. This would result in the inability to detect the impurity, leading to a false negative result and potentially releasing an unsafe product.

  • Limited Applicability: The technique is fundamentally unsuitable for non-volatile NDSRIs without chemical modification.[17]

  • Derivatization Requirement: For less volatile or polar nitrosamines, a derivatization step may be required to increase volatility and thermal stability.[18][19] This adds complexity, time, and potential sources of error to the analytical workflow and is not a viable solution for an inherently labile molecule.

Technology Deep Dive: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as the gold standard for the analysis of a wide array of pharmaceutical impurities, including the vast majority of nitrosamines.[20][21] Its major advantage is that the separation and ionization occur at or near ambient temperature, preserving the integrity of thermally sensitive molecules.

Principle of Operation: Analytes are dissolved in a liquid mobile phase and separated based on their interaction with a stationary phase in a column. The column eluent is then introduced into an ion source (e.g., ESI or APCI) where analytes are ionized before entering the mass spectrometer for detection.

Strengths for Azido-Nitrosamine Analysis:

  • Analyte Compatibility: LC-MS is ideal for non-volatile, polar, and, most importantly, thermally labile compounds.[14][17] It directly addresses the primary weakness of GC-MS for this application.

  • Superior Sensitivity & Selectivity: When using tandem mass spectrometry (LC-MS/MS), the technique offers unparalleled sensitivity (often to parts-per-trillion levels) and selectivity by monitoring specific precursor-to-product ion transitions, which is critical for detection in complex matrices.[22][23]

  • Broad Scope: A single LC-MS method can often be developed to simultaneously analyze a wide range of nitrosamines with varying polarities and molecular weights.[24]

Weaknesses and Mitigation:

  • Matrix Effects: Co-eluting compounds from the sample matrix (excipients, API) can interfere with the ionization process, causing ion suppression or enhancement.[25][26] This is a known causality that is mitigated by developing robust sample preparation procedures (e.g., Solid Phase Extraction) and using isotopically labeled internal standards.

  • Ionization Efficiency: The choice of ion source is critical. For many nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) provides better sensitivity and is less prone to matrix effects than Electrospray Ionization (ESI).[25][27] However, ESI can be effective for more polar nitrosamines. Method development must include source optimization.

Head-to-Head Comparison: Objective Performance Data

The following table summarizes the key performance characteristics of each technique for the specific task of azido-nitrosamine analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Rationale & Justification
Analyte Compatibility PoorExcellentLC-MS avoids the high temperatures of a GC inlet that can cause the azido-moiety to degrade.[10][11]
Thermal Stability High Risk of Analyte DegradationNo Thermal Stress on AnalyteThe core principle of LC separation at ambient temperature preserves molecular integrity.
Sensitivity (LOD/LOQ) Potentially High (for volatiles) but UnreliableExcellent (ppt to low ppb)LC-MS/MS is the gold standard for trace-level quantification of a broad range of nitrosamines.[17][21]
Selectivity Good (GC-MS/MS)Excellent (LC-MS/MS)Tandem MS provides high specificity for both platforms, but is more universally applicable with LC.
Sample Preparation Potentially Complex (Derivatization)Moderate (Matrix Clean-up)GC may require derivatization for less volatile compounds, while LC requires focus on matrix effect mitigation.[19][28]
Matrix Effects Generally LowerHigher (Ion Suppression/Enhancement)Matrix effects are a key consideration for LC-MS, managed via sample prep and internal standards.[26]
Regulatory Acceptance Limited for this specific classWidely Accepted & RecommendedRegulatory bodies (e.g., FDA, EMA) have published numerous LC-MS methods for nitrosamine analysis.[16][24]
Overall Recommendation Not Recommended Highly Recommended The risk of thermal degradation in GC-MS presents an unacceptable risk of false-negative results.

Experimental Workflows & Protocols

The following sections provide detailed, self-validating protocols that exemplify a best-practice approach for both techniques. The causality behind key steps is explained to demonstrate an expert-driven methodology.

Workflow Visualization

Here are the logical workflows for analyzing azido-nitrosamines using LC-MS/MS and GC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh API/ Drug Product Solvent Dissolve in Diluent (e.g., Methanol/Water) Sample->Solvent IS Spike with Internal Standard (SIL-Analyte) Solvent->IS Filter Filter (e.g., 0.22 µm PTFE) to remove particulates IS->Filter Inject Inject into UPLC/HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Ionization (APCI/ESI Source) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Quantify against Calibration Curve Integrate->Calibrate Report Report Result (ppb) Calibrate->Report

Caption: Recommended LC-MS/MS workflow for azido-nitrosamine analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Weigh API/ Drug Product Solvent Dissolve in Organic Solvent (e.g., DCM) Sample->Solvent IS Spike with Internal Standard Solvent->IS Deriv Derivatization Step (If required, High Risk) IS->Deriv Filter Filter (e.g., 0.22 µm PTFE) Deriv->Filter Inject Liquid Injection (Low Temp Inlet) Filter->Inject Separate Chromatographic Separation (e.g., DB-5ms Column) Inject->Separate Ionize Ionization (EI Source) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Quantify against Calibration Curve Integrate->Calibrate Report Report Result (ppb) (High uncertainty) Calibrate->Report

Caption: Hypothetical GC-MS/MS workflow, highlighting high-risk steps.

Protocol 1: Recommended LC-MS/MS Method

This protocol is designed for high sensitivity and analyte preservation.

  • Standard and Sample Preparation:

    • Rationale: Accurate preparation is the foundation of quantitative analysis. Using an inert solvent prevents on-instrument reactions.

    • Steps:

      • Prepare a 1.0 mg/mL stock solution of the azido-nitrosamine reference standard in Methanol.

      • Create a series of calibration standards (e.g., 0.1 to 10 ng/mL) by diluting the stock solution with 50:50 Methanol:Water.

      • Prepare an internal standard (IS) stock solution using a stable isotope-labeled version of the analyte, if available. Spike all calibration standards and samples with the IS to a final concentration of 5 ng/mL.

      • Weigh 100 mg of the API or drug product powder into a volumetric flask and dissolve in 50:50 Methanol:Water to a final concentration of 10 mg/mL.

      • Vortex, sonicate to ensure complete dissolution, and filter through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS Instrumental Conditions:

    • Rationale: The choice of column and mobile phase is designed to achieve good chromatographic peak shape and retention. The MS parameters are chosen for maximum sensitivity and specificity. APCI is often preferred for nitrosamines.[25]

    • Parameters:

      • LC System: UPLC/HPLC System (e.g., Waters ACQUITY, Agilent 1290)

      • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) maintained at 40 °C.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Methanol.

      • Gradient: A time-programmed gradient from 5% B to 95% B over 10 minutes to elute analytes of varying polarity.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

      • Mass Spectrometer: Tandem Quadrupole (e.g., Sciex 7500, Waters Xevo TQ-XS).

      • Ion Source: APCI, Positive Ion Mode.

      • Detection: Multiple Reaction Monitoring (MRM). At least two specific precursor-product ion transitions should be optimized and monitored for the analyte and one for the IS.

  • System Validation and Data Analysis:

    • Rationale: A self-validating system ensures data integrity.

    • Steps:

      • Perform a system suitability test by injecting a mid-level calibration standard six times. The relative standard deviation (RSD) of the peak areas should be <15%.

      • Analyze the full calibration curve. The correlation coefficient (r²) should be >0.995.

      • Process the sample data, calculating the peak area ratio of the analyte to the IS.

      • Quantify the concentration in the sample using the linear regression equation from the calibration curve.

Protocol 2: Hypothetical GC-MS/MS Method (For Comparative Purposes Only)

This protocol is presented to illustrate the necessary (but likely insufficient) precautions if GC-MS were to be attempted. It is not recommended for routine use.

  • Sample Preparation:

    • Rationale: Dichloromethane is a common solvent for GC analysis. Anhydrous conditions are critical to prevent side reactions.

    • Steps:

      • Prepare calibration standards in Dichloromethane.

      • Weigh and dissolve the API sample in Dichloromethane.

      • Spike with an appropriate internal standard.

      • Filter through a 0.22 µm PTFE syringe filter.

  • GC-MS/MS Instrumental Conditions:

    • Rationale: A low thermal-mass inlet with a temperature program is used in an attempt to volatilize the analyte without complete degradation. This is the most critical and failure-prone step.

    • Parameters:

      • GC System: Gas Chromatograph with a programmable temperature vaporization (PTV) inlet.

      • Inlet: PTV, programmed from 50 °C (hold 0.1 min) to 200 °C at 12 °C/sec. (Note: This low final temperature is a compromise and may result in poor transfer of less volatile compounds).

      • Column: Low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

      • Oven Program: 40 °C (hold 1 min) to 280 °C at 15 °C/min.

      • Mass Spectrometer: Tandem Quadrupole.

      • Ion Source: Electron Ionization (EI), 70 eV.

      • Detection: MRM mode, monitoring specific transitions.

Conclusion and Authoritative Recommendation

Therefore, LC-MS/MS is the authoritative and recommended technique for the detection and quantification of azido-nitrosamine impurities. Its ability to handle thermally labile and non-volatile compounds at ambient temperatures, combined with its exceptional sensitivity and selectivity, makes it the only truly reliable and scientifically sound choice.[17][21] Laboratories tasked with monitoring these impurities should prioritize the development and validation of robust LC-MS/MS methods to ensure compliance with global regulatory expectations and safeguard public health.

References

  • European Medicines Agency. (2014). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. [Link]

  • Kim, H. S., et al. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Archives of Pharmacal Research. [Link]

  • Veeprho. (2024). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. [Link]

  • International Council for Harmonisation. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • Gradient Corp. (2020). US FDA Guidance on Nitrosamine Impurities in Drugs Outlines Strategy for Detection, Prevention, and Risk Management. [Link]

  • Sushanth, V. V., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Jang, D., et al. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. International Journal of Environmental Research and Public Health. [Link]

  • NSF. (2024). Revision 2 of FDA Guidance on Nitrosamines Published. [Link]

  • Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]

  • GMP Navigator. (2020). ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

  • Pharmaceutical Technology. (2025). Opinion: New FDA Guidelines Raise the Bar on Nitrosamine Testing for Pharma Industry. [Link]

  • ResearchGate. (2011). Derivatization Method for Determination of Nitrosamines by GC–MS. [Link]

  • BioPharmaSpec. (n.d.). Nitrosamine Impurity Testing | Accurate GC-MS & HRMS Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. [Link]

  • Semantic Scholar. (2011). Derivatization Method for Determination of Nitrosamines by GC–MS. [Link]

  • OMCL. (n.d.). Nitrosamines by GC-MS/MS. [Link]

  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2025). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). [Link]

  • Scientific Research Publishing. (2022). Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. [Link]

  • SciSpace. (2017). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. [Link]

  • Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. [Link]

  • ResolveMass Laboratories Inc. (2025). Nitrosamine Impurity Analysis for FDA Approval: How to Ensure the success. [Link]

  • Journal of Applied Pharmaceutical Sciences. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. [Link]

  • Shimadzu. (n.d.). Solutions for Nitrosamine Analysis. [Link]

  • FILAB. (2025). What is the best technique for analyzing nitrosamines in pharmaceutical products?. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). A Comprehensive Review of Impurity Profiling and Nitrosamine Control Strategies in API Manufacturing. [Link]

  • MAC-MOD Analytical. (n.d.). Analysis of Nitrosamines in APIs. [Link]

  • LCGC International. (2025). Common Challenges in Nitrosamine Analysis: An LCGC International Peer Exchange. [Link]

  • AnalyteGuru. (2020). Overcoming the Challenges of Nitrosamine Analysis. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection. [Link]

  • Anatune. (2020). AS234 - nitrosamines in API and Drug Products. [Link]

  • The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. [Link]

  • Al-Jabr, H. A., et al. (2025). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Journal of Applied Pharmaceutical Science. [Link]

  • ResearchGate. (n.d.). Sensitivity comparison of (A) electrospray ionization (ESI) and (B).... [Link]

  • DTIC. (n.d.). Mass Spectrometric Decomposition Studies on Several Azido and Nitrato Polymers, Thermal Plasticizers and Novel Nitramines. [Link]

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  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

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Comparative

A Guide to Inter-Laboratory Comparison of Nitrosamine Reference Standard Purity

For Researchers, Scientists, and Drug Development Professionals The accurate determination of nitrosamine impurities in pharmaceutical products is paramount to patient safety.[1][2] This critical task relies heavily on t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of nitrosamine impurities in pharmaceutical products is paramount to patient safety.[1][2] This critical task relies heavily on the quality and accuracy of the nitrosamine reference standards used for analytical method validation and quantification.[3] An erroneous purity value for a reference standard can lead to the underestimation or overestimation of nitrosamine levels in drug products, with potentially severe consequences. Therefore, establishing the purity of these reference standards with a high degree of confidence is a fundamental requirement.

This guide provides a comprehensive framework for conducting inter-laboratory comparisons of nitrosamine reference standard purity. It is designed to assist researchers, scientists, and drug development professionals in designing, executing, and interpreting collaborative studies to ensure the accuracy and reliability of these critical analytical standards. By fostering a harmonized approach, the pharmaceutical industry can enhance the consistency and comparability of nitrosamine impurity testing data.

Analytical Techniques for Purity Assessment of Nitrosamine Reference Standards

A multi-faceted approach is typically employed to determine the purity of a nitrosamine reference standard, with each technique providing a different piece of the puzzle.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that can determine the purity of a substance without the need for a reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the purity of the analyte can be accurately determined.

Key Considerations for qNMR:

  • Selection of a suitable internal standard: The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

  • Accurate weighing: Precise weighing of both the analyte and the internal standard is crucial for accurate results.

  • Relaxation delays (d1): Sufficiently long relaxation delays must be used to ensure complete relaxation of all relevant nuclei, which is essential for accurate integration.

Chromatographic Purity (HPLC-UV, LC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a widely used technique to assess the presence of organic impurities. The principle is to separate the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The area of each peak in the chromatogram is proportional to the concentration of the corresponding component.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher selectivity and sensitivity and can be used to identify and quantify impurities, especially those that do not have a UV chromophore or are present at very low levels.[4][5][6]

Purity Calculation from Chromatographic Data:

Purity is often estimated using the area percent method:

Purity (%) = (Area of main peak / Sum of all peak areas) x 100

It is important to note that this calculation assumes that all components have the same response factor in the detector. If this is not the case, a relative response factor should be determined for each impurity to obtain a more accurate purity value.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the identity of the nitrosamine reference standard by providing a highly accurate mass measurement of the molecular ion.[5] It is also invaluable for the identification of unknown impurities.

Thermogravimetric Analysis (TGA) and Karl Fischer Titration

TGA can be used to determine the content of volatile components, such as residual solvents and water. For a more accurate determination of water content, Karl Fischer titration is the gold standard.

Designing an Inter-Laboratory Comparison Study

A well-designed inter-laboratory comparison study is essential for generating reliable and comparable data.[7][8][9][10]

Study Objective and Protocol Design

The first step is to clearly define the objective of the study. For example, is the goal to assign a consensus purity value to a new batch of a reference standard, or is it to assess the proficiency of participating laboratories in performing a specific analytical technique? A detailed study protocol should be developed that includes:

  • A clear description of the reference material to be tested.

  • The analytical techniques to be used.

  • Detailed, step-by-step analytical procedures.

  • Requirements for instrument calibration and system suitability.

  • A standardized format for reporting results.

Selection and Distribution of the Reference Material

A single, homogeneous batch of the nitrosamine reference standard should be prepared and divided into aliquots for distribution to the participating laboratories. The stability of the material during transport and storage should also be considered.

Standardized Analytical Methods and Procedures

To minimize variability between laboratories, it is crucial to use standardized analytical methods.[1] The study protocol should provide explicit instructions for each method, including:

  • For qNMR: The specific internal standard to be used, the solvent, and the NMR acquisition parameters (e.g., pulse sequence, relaxation delay, number of scans).

  • For HPLC-UV/LC-MS: The column, mobile phase composition, flow rate, injection volume, and detector settings.

Data Reporting and Analysis

A standardized template should be provided for data reporting to ensure consistency. The statistical analysis of the data is a critical component of the inter-laboratory comparison. Common statistical approaches include:

  • Calculation of the mean, standard deviation, and coefficient of variation (CV) for the purity values reported by all laboratories.

  • Identification of outliers: Statistical tests, such as Grubb's test or Dixon's Q test, can be used to identify any laboratories whose results are significantly different from the others.

  • Calculation of Z-scores: The Z-score is a measure of how many standard deviations an individual laboratory's result is from the consensus mean. It is a useful tool for assessing the performance of each laboratory.[11]

A Z-score is calculated as:

Z = (x - X) / σ

where:

  • x is the individual laboratory's result

  • X is the consensus mean

  • σ is the standard deviation of the consensus group

Generally, a Z-score between -2 and 2 is considered satisfactory.

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates the key stages of an inter-laboratory comparison study for nitrosamine reference standard purity.

InterLaboratory_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase define_objective Define Study Objective develop_protocol Develop Detailed Study Protocol define_objective->develop_protocol prepare_material Prepare & Characterize Reference Material develop_protocol->prepare_material distribute_samples Distribute Samples to Participating Labs prepare_material->distribute_samples perform_analysis Labs Perform Analysis per Protocol distribute_samples->perform_analysis report_results Labs Report Results in Standardized Format perform_analysis->report_results statistical_analysis Statistical Analysis of Data (Z-scores) report_results->statistical_analysis identify_outliers Identify Outliers & Investigate Discrepancies statistical_analysis->identify_outliers final_report Issue Final Report with Consensus Value identify_outliers->final_report

Caption: Workflow of an inter-laboratory comparison study.

Interpreting and Acting on the Comparison Data

Assessing Agreement and Identifying Outliers

The results of the statistical analysis will indicate the level of agreement between the participating laboratories. If the coefficient of variation is low and there are no significant outliers, it provides a high degree of confidence in the assigned purity value of the reference standard.

Investigating Discrepancies

If a laboratory's results are identified as outliers, a thorough investigation should be conducted to determine the root cause of the discrepancy. This may involve:

  • A review of the laboratory's raw data and calculations.

  • An examination of their instrument calibration and system suitability records.

  • A discussion with the analyst who performed the test to identify any potential deviations from the protocol.

Visualizing the Discrepancy Investigation Process

The following diagram outlines a logical approach to investigating discrepancies in an inter-laboratory comparison.

Discrepancy_Investigation_Workflow cluster_root_cause Identify Root Cause start Outlier Identified review_data Review Raw Data & Calculations start->review_data check_instrument Check Instrument Calibration & System Suitability start->check_instrument interview_analyst Interview Analyst for Protocol Deviations start->interview_analyst calculation_error Calculation Error? review_data->calculation_error instrument_issue Instrument Issue? check_instrument->instrument_issue protocol_deviation Protocol Deviation? interview_analyst->protocol_deviation calculation_error->instrument_issue No corrective_action Implement Corrective Action calculation_error->corrective_action Yes instrument_issue->protocol_deviation No instrument_issue->corrective_action Yes protocol_deviation->corrective_action Yes reanalyze_sample Re-analyze Sample protocol_deviation->reanalyze_sample No corrective_action->reanalyze_sample

Caption: Decision-making process for discrepancy investigation.

Data Presentation: A Comparative Overview

The following table provides a hypothetical example of how data from an inter-laboratory comparison of a nitrosamine reference standard could be presented.

Table 1: Hypothetical Inter-Laboratory Comparison Data for "Nitroso-X"

ParameterLaboratory ALaboratory BLaboratory CLaboratory DConsensus Mean% CV
Purity by qNMR (%) 99.299.599.398.599.30.15
Chromatographic Purity (HPLC-UV, Area %) ** 99.699.799.599.699.60.08
Water Content (Karl Fischer, %) 0.150.120.180.140.1516.3
Residual Solvents (TGA, %) **< 0.1< 0.1< 0.1< 0.1< 0.1N/A
Assigned Purity (%) 99.099.499.198.499.2 0.21
Z-score (Assigned Purity) -0.950.95-0.48-3.81

* Indicates an outlier that was excluded from the calculation of the consensus mean after investigation.

Conclusion

A robust inter-laboratory comparison program is a cornerstone of ensuring the quality and accuracy of nitrosamine reference standards. By adhering to the principles of good study design, standardized methodologies, and rigorous statistical analysis, the pharmaceutical industry can build a high degree of confidence in the purity values of these critical reagents. This, in turn, leads to more reliable and comparable data on nitrosamine impurities in drug products, ultimately safeguarding patient health.

References

  • Method Validation for Nitrosamine Impurities in Pharmaceuticals: An Application Note and Protocol Following ICH Guidelines - Benchchem. (n.d.).
  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025, November 22).
  • Development and validation of assay methods for nitrosamines in your pharmaceutical specialities - Eurofins. (n.d.).
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. (n.d.).
  • Control of Nitrosamine Impurities in Human Drugs. (n.d.).
  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals - FDA. (n.d.).
  • Nitrosamine Risk Assessment Guide for Your Drug Product - ResolveMass Laboratories Inc. (2025, August 17).
  • Nitrosamine Impurities – From Raw Materials to Final Drug Product - Bioanalysis Zone. (n.d.).
  • Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. (2019, January 11).
  • Inter-laboratory Comparison for the Analysis of N-Nitrosamines in Pharmaceutical Products - Benchchem. (n.d.).
  • Proficiency testing by interlaboratory comparisons - - Part 2. (n.d.).
  • Workflows for Quality risk management of nitrosamine risks in medicines - Efpia. (n.d.).
  • Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. (2025, November 25).
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026, January 1).
  • What is an inter laboratory comparison ? - CompaLab. (n.d.).
  • GUIDE 43-1. (n.d.).
  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (n.d.).
  • Customized Reference Standards for Nitrosamine Impurities - Taros Chemicals. (n.d.).
  • Annex 2 - World Health Organization (WHO). (n.d.).
  • CDER Nitrosamine Impurity Acceptable Intake Limits | FDA. (2026, February 12).
  • Nitrosamine Reference Materials - LGC Standards. (n.d.).
  • Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. (2023, October 13).
  • Inter-Laboratory Comparison of Nitrosamine Analysis: A Guide for Researchers - Benchchem. (n.d.).
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter - Merck Millipore. (n.d.).
  • FDA Nitrosamine Categorization: Small-Molecule Nitrosamine and NDSRIs - SynThink Research Chemicals. (2026, February 14).
  • Seven new reference standards available for the analysis of N-nitrosamine impurities. (2020, December 14).

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Validation

A Senior Application Scientist's Guide to Mitigating Nitrosamine Formation: The Critical Correlation with Azide Reagent Quality

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensure patient safety. Among the most critical a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the control of impurities is paramount to ensure patient safety. Among the most critical and highly scrutinized impurities are N-nitrosamines, classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1] Their unexpected presence in several drug products has led to widespread recalls and a fundamental re-evaluation of manufacturing processes.[2][3]

A significant, yet often overlooked, root cause of nitrosamine contamination lies in synthetic pathways involving azide reagents, particularly in the manufacturing of active pharmaceutical ingredients (APIs) containing tetrazole rings, such as the "sartan" class of antihypertensives.[4][5][6] This guide provides an in-depth technical analysis of the direct correlation between the quality of azide reagents and the propensity for nitrosamine formation. We will explore the underlying chemical mechanisms, present a framework for comparative analysis, and offer actionable protocols for risk mitigation.

The Mechanism: How Azide Chemistry Can Lead to Nitrosamine Contamination

The primary route for nitrosamine formation in processes utilizing azide reagents does not stem from the azide ion itself, but rather from the necessary subsequent step: quenching of residual azide .[7]

For safety and process control, unreacted azide, a potentially explosive and toxic reagent, must be eliminated.[4] A common and cost-effective method is to quench the reaction mixture with sodium nitrite (NaNO₂) under acidic conditions.[3][5][6] This is where the risk originates.

The core reaction involves three components: a secondary or tertiary amine , a nitrosating agent , and acidic conditions .[2][7]

  • The Amine Source: Secondary or tertiary amines can be present as impurities or degradation products in solvents (e.g., dimethylformamide - DMF), reagents, or even the starting materials themselves.[7][8]

  • The Nitrosating Agent: Under acidic conditions, sodium nitrite is converted to nitrous acid (HNO₂), which is a potent nitrosating agent.[2][7]

  • The Reaction: The nitrosating agent then reacts with the amine to form a stable N-nitrosamine.

The quality of the azide reagent, such as sodium azide (NaN₃), is a critical factor because it can be a direct source of the nitrosating agent. Low-purity azide reagents may contain significant levels of nitrite impurities .[7] Introducing a nitrite-contaminated azide reagent into the process means the nitrosating agent precursor is present from the start, significantly increasing the risk of nitrosamine formation.

Nitrosamine_Formation_Pathway

A Comparative Framework: Evaluating Azide Reagent Quality

To objectively assess the impact of azide reagent quality on nitrosamine formation, a controlled, multi-step experimental approach is necessary. This framework is designed to provide a clear, data-driven comparison between different grades of an azide reagent (e.g., Standard Grade vs. High-Purity Grade).

Step 1: Quantification of Nitrite Impurity in Azide Reagents

The first and most critical step is to determine the baseline level of nitrite contamination in the azide reagents being compared.

Experimental Protocol: Nitrite Quantification by Ion Chromatography (IC)

This protocol is adapted from established methods for nitrite analysis in pharmaceutical excipients and reagents.[9][10]

  • Instrumentation:

    • Ion Chromatography (IC) system equipped with a conductivity detector and a suppressor unit.[10]

    • Anion-exchange column suitable for separating small anions (e.g., Thermo Scientific™ Dionex™ IonPac™ AS19-4μm).[9]

    • UV detector (optional, for enhanced selectivity at 210 nm).[9]

  • Reagents and Standards:

    • Deionized (DI) water (18.2 MΩ·cm).

    • Sodium Nitrite (NaNO₂) reference standard.

    • Sodium Azide (NaN₃) samples (e.g., Grade A: Standard Purity, Grade B: High Purity).

    • Eluent: Prepare as specified by the column manufacturer (e.g., potassium carbonate/bicarbonate solution).

  • Standard Preparation:

    • Prepare a stock standard solution of sodium nitrite (e.g., 1000 mg/L) in DI water.

    • Create a series of calibration standards by diluting the stock solution to cover a range from approximately 5 µg/L to 500 µg/L.[9]

  • Sample Preparation:

    • Accurately weigh 1.0 g of each sodium azide sample into separate 100 mL volumetric flasks.

    • Dissolve and dilute to volume with DI water. This creates a 10,000 mg/L (1%) solution.

    • Filter the sample through a 0.2 µm IC-certified syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Dionex™ IonPac™ AS19-4μm

    • Eluent: Potassium Hydroxide (KOH) gradient

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 25 µL

    • Detection: Suppressed Conductivity and/or UV at 210 nm

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the nitrite standard against its concentration.

    • Quantify the nitrite concentration in each azide sample by comparing its peak area to the calibration curve.

    • Express the final result as ppm (µg of nitrite per g of sodium azide).

Step 2: Controlled Nitrosamine Formation Assay

This assay simulates the conditions of an API synthesis quenching step to compare the nitrosamine-forming potential of the different azide reagents.

Experimental Protocol: NDMA Formation Assay

  • Reagents:

    • Dimethylformamide (DMF) - as both solvent and source of dimethylamine (DMA) impurity.

    • Sodium Azide (NaN₃) samples (Grade A and Grade B, as tested in Step 1).

    • Hydrochloric Acid (HCl) or another suitable acid to achieve acidic pH.

    • Sodium Nitrite (NaNO₂) - for the positive control.

    • Deionized Water.

    • N-Nitrosodimethylamine (NDMA) reference standard.

  • Reaction Setup (for each azide grade and controls):

    • In a sealed reaction vial, combine 10 mL of DMF with a defined amount of the amine precursor if not relying solely on DMF impurities.

    • Test Arm (Grade A): Add a specified molar excess of Grade A Sodium Azide.

    • Test Arm (Grade B): Add the same molar excess of Grade B Sodium Azide.

    • Positive Control: Add the same molar excess of Grade B Sodium Azide, but also spike with a known, low amount of sodium nitrite. This validates the reaction's ability to form NDMA.

    • Negative Control: Use only Grade B Sodium Azide with no added nitrite quencher.

    • Adjust the pH of each solution to an acidic level (e.g., pH 3-4) with HCl.

    • Stir the reactions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

  • Sample Quenching and Preparation for Analysis:

    • After the reaction period, quench the reaction by neutralizing the solution with a suitable base.

    • Prepare the samples for LC-MS/MS analysis. This may involve dilution with a suitable solvent (e.g., methanol/water) and filtration.

Step 3: Quantification of Formed Nitrosamines

The final step is the highly sensitive quantification of the target nitrosamine (in this case, NDMA) in the reaction mixtures.

Experimental Protocol: NDMA Quantification by LC-MS/MS

This protocol is based on methods published by regulatory agencies and leading instrument manufacturers.[11]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

  • Reagents and Standards:

    • NDMA reference standard.

    • Isotopically labeled internal standard (e.g., NDMA-d6) for accurate quantification.

    • HPLC-grade solvents (e.g., methanol, water, formic acid).

  • LC-MS/MS Conditions (Example for NDMA):

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: Gradient elution with water and methanol, both containing 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Ionization Mode: ESI Positive.

    • MRM Transitions: Monitor for the specific parent-to-daughter ion transitions for NDMA (e.g., m/z 75.1 → 43.0) and the internal standard.

  • Data Analysis and Comparison:

    • Prepare a calibration curve using the NDMA standard.

    • Quantify the concentration of NDMA in each reaction sample.

    • Summarize the results in a comparative table.

Data Presentation and Expected Outcomes

The data from the three-step framework should be consolidated for a clear comparison.

Table 1: Comparative Analysis of Azide Reagent Quality on Nitrosamine Formation

ParameterReagent Grade A (Standard Purity)Reagent Grade B (High Purity)
Nitrite Impurity (ppm) [Experimental Result from Step 1][Experimental Result from Step 1]
NDMA Formed (ng/mL) [Experimental Result from Step 3][Experimental Result from Step 3]
Regulatory AI Limit (NDMA) 96 ng/day96 ng/day

Expected Correlation: It is scientifically expected that Reagent Grade A, with a higher measured nitrite impurity level, will result in a significantly higher concentration of formed NDMA compared to Reagent Grade B. The results from Grade B should ideally be at or near the limit of quantification (LOQ) of the analytical method, demonstrating a substantially lower risk.

experimental_workflow

Mitigation Strategies: Beyond Reagent Selection

While selecting a high-purity azide reagent with guaranteed low nitrite levels is the most direct control strategy, other process modifications can further mitigate risk.

Table 2: Comparison of Azide Quenching Alternatives

Quenching MethodMechanismAdvantagesDisadvantagesNitrosamine Risk
Sodium Nitrite Forms nitrous acid to decompose azide.[4][5]Cost-effective, well-established.High risk of nitrosamine formation if amines are present.[7]Very High
Hydrogen Peroxide Oxidative decomposition of azide.[12]Avoids the use of nitrites.Can be difficult to control; potential for side reactions.Low
Staudinger Reaction Reaction of azide with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane, which is then hydrolyzed to an amine.[13][14]Very mild and selective; completely avoids nitrosating agents.Stoichiometric phosphine oxide waste; higher reagent cost.Very Low

The Staudinger reaction represents a superior alternative from a nitrosamine risk perspective, as it entirely avoids the introduction of nitrosating agents.[13][15] While reagent cost is higher, the downstream benefits of avoiding extensive and costly nitrosamine testing, potential batch failures, and regulatory scrutiny can make it a more economically viable option in the long run for high-value APIs.

Conclusion and Recommendations

The link between azide reagent quality and nitrosamine formation is direct and scientifically undeniable. The presence of nitrite impurities in lower-grade azide reagents serves as a primary source for nitrosating agents, which are the critical precursors to these carcinogenic impurities.

As a Senior Application Scientist, my recommendations are unequivocal:

  • Prioritize High-Purity Reagents: Always source azide reagents from reputable suppliers who can provide certificates of analysis with specified low limits for nitrite content. Pharmaceutical-grade sodium azide is available and should be considered essential for cGMP manufacturing.[16]

  • Implement Rigorous Incoming Material Testing: Do not rely solely on supplier certificates. Implement the ion chromatography protocol described in this guide as part of your raw material qualification and routine testing to verify nitrite levels.

  • Conduct a Thorough Risk Assessment: For any process involving azide reagents, a comprehensive risk assessment is mandatory. This must include an evaluation of all raw materials and solvents for the potential presence of secondary and tertiary amine impurities.

  • Consider Alternative Quenching Methods: Where chemically feasible, development efforts should focus on replacing nitrite-based quenching protocols with safer alternatives like the Staudinger reaction. The long-term safety and compliance benefits far outweigh the initial reagent costs.

By understanding the underlying chemistry and implementing a robust, data-driven approach to reagent qualification and process design, researchers and drug development professionals can effectively mitigate the risk of nitrosamine contamination, ensuring the safety and integrity of their pharmaceutical products.

References

  • Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]

  • Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Shimadzu. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]

  • Testing, Regulation And Analysis Of Nitrosamines In Pharmaceutical Drugs. Shimadzu Asia Pacific. [Link]

  • LCMS/MS Method Considerations for Nitrosamine Analysis in APIs. LCGC International. [Link]

  • Staudinger reaction. Wikipedia. [Link]

  • Staudinger Reaction. J&K Scientific LLC. [Link]

  • Understanding Nitrosamine, Nitroso, and Azido Impurities Testing. Cotecna. [Link]

  • Staudinger Reaction. Organic Chemistry Tutor. [Link]

  • Staudinger Reaction. Organic Chemistry Portal. [Link]

  • A method for simultaneously detecting the contents of sodium azide, sodium nitrite and sodium nitrate in sodium azide synthesis reaction solution.
  • Validated Method for the Quantification of Sodium Azide in a Range of 'Sartan' Drugs by Ion Chromatography. Research Journal of Pharmacy and Technology. [Link]

  • N-Nitrosamines Analysis An Overview. Waters Corporation. [Link]

  • Sodium Azide (NaN₃) in Pharmaceutical Grade. ESIM Chemicals. [Link]

  • Strategies to Reduce Nitrosamine Contamination of Drug Products. SE Tylose. [Link]

  • Formation of N -Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ResearchGate. [Link]

  • A high performance liquid chromatography method for determining nitrate and nitrite levels in vegetables. Journal of Food and Drug Analysis. [Link]

  • Catalase catalyzes nitrotyrosine formation from sodium azide and hydrogen peroxide. PubMed. [Link]

  • Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation. MDPI. [Link]

  • Sodium azide. Penta chemicals. [Link]

  • Olon case, Management of nitrosamine standards. Olon S.p.A. [Link]

  • How to quench azide. Reddit. [Link]

  • Nitrite testing in excipients – Industry best practices. ScienceDirect. [Link]

  • Sodium Azide 20%. Morphisto. [Link]

  • Nitrosamines. Association for Accessible Medicines. [Link]

  • Nitrosamine Impurities: Origin, Control and Regulatory Recommendations. International Journal of Drug Regulatory Affairs. [Link]

  • Safety Data Sheet Sodium Nitrite, High Purity Granular and Flake Grades. Chemtrade Logistics. [Link]

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Ethiopian Food and Drug Authority. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine

Operational Safety & Handling Guide: 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine This document provides essential safety and handling protocols for 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine. The molecular structure,...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine

This document provides essential safety and handling protocols for 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine. The molecular structure, containing two energetic azide groups and a potent N-nitrosoamine moiety, presents a dual-threat profile of extreme explosive risk and high carcinogenic potential. All personnel must treat this compound with the utmost caution. This guide is predicated on a mandatory, site-specific risk assessment to be completed before any handling occurs.

Hazard Analysis: A Compound of Extreme Concern

The risk profile of 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine is derived from its constituent functional groups.

  • Two Azido (-N₃) Groups : Organic azides are recognized as energetic materials, capable of violent, explosive decomposition when subjected to minimal external energy such as heat, light, friction, or mechanical shock.[1] The presence of multiple azide groups in a single molecule significantly increases this risk. Low molecular weight organic azides are particularly sensitive.

  • N-Nitrosoamine (-N-N=O) Group : N-nitroso compounds are a class of potent carcinogens, mutagens, and teratogens.[2][3] There may be no safe level of exposure to such a carcinogen, necessitating that all contact be reduced to the lowest possible level.[3] Exposure routes include inhalation, ingestion, and dermal contact.[2]

Due to the combination of these hazards, this compound must be considered highly toxic, carcinogenic, and dangerously explosive.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to protect against the dual threats of explosive force and chemical exposure. Standard laboratory attire is insufficient.

Task Required PPE Rationale & Expert Insight
All Handling Primary Gloves: Double-gloved nitrile.[2] Secondary Gloves: Butyl rubber or SilverShield® gloves over nitrile.[4][5]Nitrile provides basic chemical splash protection. The outer layer of butyl rubber or SilverShield® is crucial for handling potent carcinogens and offers greater resistance.[5] Double-gloving minimizes risk during glove removal.
Body Protection: Flame-resistant lab coat.[6]Standard lab coats are flammable. A flame-resistant coat provides a critical layer of protection in the event of a flash fire or decomposition.
Eye Protection: ANSI Z87.1-compliant safety goggles.[7]Goggles provide a seal around the eyes, protecting against chemical splashes and projectiles more effectively than safety glasses.
Face Protection: Full-face shield worn over safety goggles.[1]A face shield is mandatory to protect the face and neck from projectiles and splashes, especially when a blast shield is not feasible.[1]
Weighing/Transfer All of the above, plus: Static Control: Anti-static footwear or grounding straps.Transferring energetic solids can generate static electricity, a potential ignition source. Grounding personnel is a critical preventative measure.

Engineering Controls & Designated Area

Personnel must never handle this compound on an open bench. All operations must be conducted within a certified and designated area with the following engineering controls.

  • Primary Containment: A certified chemical fume hood is mandatory for all operations to control exposure to the volatile and highly toxic compound.[2][4]

  • Explosion Protection: All work must be conducted behind a certified blast shield.[1][4][8] The fume hood sash should be kept at the lowest possible position.[1]

  • Designated Area: A specific area of the lab, clearly marked with warning signs indicating the presence of a highly toxic and explosive substance, must be demarcated for all work with this compound.[1]

  • Ventilation: The fume hood must be 100% exhausted to the outside and not recirculate air.[5]

Workflow for Safe Handling

The following diagram outlines the critical decision points and safety layers for handling 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine.

G cluster_prep Preparation & Pre-Checks cluster_ops Handling Operations (Designated Area Only) cluster_post Decontamination & Disposal A Conduct Site-Specific Risk Assessment B Verify Fume Hood & Blast Shield Certification A->B C Don Full, Correct PPE (Table 1) B->C D Work on Smallest Scale Possible Behind Blast Shield C->D E Use Non-Metal Tools (Ceramic/Plastic Spatulas) D->E F Avoid Friction, Shock, Heat & Ground Glass Joints D->F G Store Properly: Cold, Dark, Isolated D->G H Decontaminate Surfaces & Equipment G->H I Segregate & Label Hazardous Waste H->I J Follow Institutional Disposal Protocol I->J

Sources

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